1,4,7-Heptanetriol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3920-53-4 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
heptane-1,4,7-triol |
InChI |
InChI=1S/C7H16O3/c8-5-1-3-7(10)4-2-6-9/h7-10H,1-6H2 |
InChI Key |
LTBLRTCVEAUSON-UHFFFAOYSA-N |
SMILES |
C(CC(CCCO)O)CO |
Canonical SMILES |
C(CC(CCCO)O)CO |
Other CAS No. |
3920-53-4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,4,7-Heptanetriol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 1,4,7-heptanetriol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes generalized experimental protocols for the synthesis, purification, and analysis of polyols, which can serve as a foundational methodology for working with this compound. Furthermore, a relevant biological signaling pathway involving polyols is described and visualized.
Core Chemical and Physical Properties
This compound is a triol, an organic molecule containing three hydroxyl (-OH) functional groups. Its structure and properties make it a subject of interest for various chemical and pharmaceutical applications.
Table 1: Chemical Identifiers and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | heptane-1,4,7-triol | PubChem[1] |
| Molecular Formula | C₇H₁₆O₃ | PubChem[1] |
| CAS Number | 3920-53-4 | PubChem[1] |
| Molecular Weight | 148.20 g/mol | PubChem[1] |
| Synonyms | Heptane-1,4,7-triol, NSC-18517 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 6 | Guidechem[2] |
| Topological Polar Surface Area | 60.7 Ų | PubChem[1] |
| Complexity | 57.9 | Guidechem[2] |
| LogP (XLogP3-AA) | -0.3 | PubChem[1] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Density | 1.081 g/cm³ | Guidechem[3] |
| Boiling Point | 308.4 °C at 760 mmHg | Guidechem[3] |
| Flash Point | 152.2 °C | Guidechem[3] |
| Refractive Index | 1.481 | Guidechem[3] |
Experimental Protocols
General Synthesis of Polyols
The synthesis of polyols can be approached through various methods, with the choice of method depending on the desired structure and available starting materials. Common strategies include the reduction of corresponding carbonyl compounds or the hydroxylation of alkenes.
A plausible synthetic route to this compound could involve the reduction of a suitable precursor such as a tri-ketone or a compound containing ester and ketone functionalities. A general procedure for the reduction of a carbonyl compound to an alcohol using a metal hydride reducing agent is outlined below.
Workflow for Polyol Synthesis via Reduction
References
An In-depth Technical Guide to Heptane-1,4,7-triol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptane-1,4,7-triol, with the IUPAC name heptane-1,4,7-triol, is a trihydroxy alcohol that holds potential as a versatile building block in organic synthesis.[1] Its unique structure, featuring hydroxyl groups at the 1, 4, and 7 positions of a seven-carbon chain, allows for a range of chemical modifications, making it an attractive intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of heptane-1,4,7-triol, its synthesis, potential applications, and safety considerations, tailored for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of heptane-1,4,7-triol is essential for its effective use in research and synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| IUPAC Name | heptane-1,4,7-triol | [1] |
| Molecular Formula | C₇H₁₆O₃ | [2][3] |
| Molecular Weight | 148.20 g/mol | [1] |
| CAS Registry Number | 3920-53-4 | [2][3] |
| Boiling Point | 308.4 °C at 760 mmHg | [3] |
| Density | 1.081 g/cm³ | [3] |
| Flash Point | 152.2 °C | [3] |
| Computed XLogP3-AA | -0.3 | [1] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 6 | [2] |
| Topological Polar Surface Area | 60.7 Ų | [2] |
Note: Experimental data for melting point and solubility were not available in the searched literature. The provided data is a combination of experimental and computed values.
Experimental Protocols: Synthesis of Heptane-1,4,7-triol
While a specific, detailed experimental protocol for the synthesis of heptane-1,4,7-triol was not found in the available literature, a potential synthetic route can be conceptualized based on established organic chemistry principles. A plausible approach would involve the reduction of a suitable precursor, such as a derivative of heptane (B126788) with carbonyl or ester functionalities at the 1, 4, and 7 positions.
Conceptual Synthesis Workflow:
References
Technical Guide: Physicochemical Properties of 1,4,7-Heptanetriol
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical data for 1,4,7-Heptanetriol, a triol compound of interest in various chemical synthesis and research applications. The information is presented to support laboratory and development activities.
Core Molecular Data
The fundamental molecular properties of this compound have been computationally determined and are summarized below. These values are essential for stoichiometric calculations, analytical method development, and material characterization.
The molecular formula of this compound is C₇H₁₆O₃.[1][2][3][4] Its molecular weight is approximately 148.20 g/mol .[1][2]
Table 1: Key Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₆O₃[1][2][3][4] |
| Molecular Weight | 148.20 g/mol [1][2] |
| IUPAC Name | heptane-1,4,7-triol[1][2] |
| CAS Registry Number | 3920-53-4[2][3] |
Logical Data Relationship
The relationship between the common name of the compound and its fundamental molecular properties is a foundational concept in chemical informatics. The following diagram illustrates this direct, hierarchical relationship.
Caption: Logical flow from compound name to molecular formula and weight.
References
A Technical Overview of 1,4,7-Heptanetriol for Scientific Professionals
CAS Registry Number: 3920-53-4[1]
This technical guide provides a consolidated overview of 1,4,7-Heptanetriol, focusing on its chemical and physical properties. The information is intended for researchers, scientists, and professionals in drug development who may be interested in the characteristics of polyol compounds.
Chemical Identity and Structure
This compound is a triol, a type of alcohol containing three hydroxyl functional groups. Its structure is based on a seven-carbon heptane (B126788) backbone. The CAS Registry Number for this compound is 3920-53-4.[1][2]
Below is a diagram illustrating the chemical structure and key functional groups of this compound.
Caption: Molecular structure of this compound with functional groups.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are derived from computational models and experimental data where available.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₃ | [2][3] |
| Molecular Weight | 148.20 g/mol | [2][3] |
| IUPAC Name | heptane-1,4,7-triol | [2] |
| Density | 1.081 g/cm³ | Guidechem |
| Boiling Point | 308.4°C at 760 mmHg | Guidechem |
| Flash Point | 152.2°C | Guidechem |
| Refractive Index | 1.481 | Guidechem |
| XLogP3-AA | -0.3 | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 6 | PubChem |
| Topological Polar Surface Area | 60.7 Ų | [2] |
Spectroscopic Data
Spectroscopic data for this compound are available in various databases. These are essential for the structural confirmation and purity assessment of the compound.
| Data Type | Source Database/Technique |
| ¹³C NMR | SpectraBase[4] |
| Infrared (IR) Spectroscopy | SpectraBase (Transmission and Vapor Phase)[4] |
| Raman Spectroscopy | SpectraBase[4] |
Experimental Protocols
General Analytical Workflow:
A typical workflow for the analysis of a compound like this compound from a complex matrix would involve extraction, purification, and instrumental analysis.
Caption: General workflow for the analysis of this compound.
Extraction and Purification: For a semi-volatile compound such as this compound, extraction from a solid or liquid sample matrix can be achieved using organic solvent extraction methods like Soxhlet extraction or ultrasonic extraction.[5] Subsequent purification to isolate the compound from co-extracted substances is typically performed using adsorption chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase.[5]
Instrumental Analysis: Gas chromatography coupled with mass spectrometry (GC/MS) is a highly selective and sensitive method for the analysis of volatile and semi-volatile compounds.[5] For non-volatile compounds or those that are thermally labile, derivatization may be necessary prior to GC/MS analysis.[5] Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are also standard techniques for the structural elucidation and quantification of such compounds.
Applications in Research and Drug Development
Currently, there is limited publicly available information detailing the specific biological activities or applications of this compound in drug development or as a research tool. While other isomers of heptanetriol, such as 1,2,3-heptanetriol, have been used as amphiphiles in the crystallization of membrane proteins, similar applications for this compound are not documented in the reviewed literature. Further research is required to determine the potential biological roles and applications of this compound.
References
Spectroscopic Profile of 1,4,7-Heptanetriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4,7-heptanetriol, a molecule of interest in various chemical and pharmaceutical applications. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic data, alongside detailed experimental protocols relevant for the acquisition of such spectra. The information herein is intended to serve as a valuable resource for researchers in compound identification, quality control, and further developmental studies.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that the data presented has been compiled from publicly accessible spectral databases.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data
| Chemical Shift (ppm) | Assignment (Tentative) |
| Data not available in a quantitative format | C1, C7 |
| Data not available in a quantitative format | C2, C6 |
| Data not available in a quantitative format | C3, C5 |
| Data not available in a quantitative format | C4 |
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment (Tentative) |
| No experimental ¹H NMR data was found in the public domain. |
Note: While the presence of ¹³C NMR data is confirmed in spectral databases, the precise, quantitative chemical shifts were not publicly available. The assignments are tentative and based on the molecular structure.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in a quantitative format | Broad | O-H Stretch |
| Data not available in a quantitative format | Medium-Strong | C-H Stretch |
| Data not available in a quantitative format | Medium | C-O Stretch |
Raman Spectroscopy Data
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| Data not available in a quantitative format | Strong | C-H Stretch |
| Data not available in a quantitative format | Medium | CH₂ Bending/Scissoring |
| Data not available in a quantitative format | Medium | C-C Stretch |
Note: The availability of IR and Raman spectra is indicated in public databases.[1][2] However, a quantitative list of peaks was not accessible. The assignments provided are based on characteristic functional group frequencies for a triol.
Experimental Protocols
The following are detailed, representative methodologies for the acquisition of NMR, IR, and Raman spectra for a liquid sample such as this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
NMR Spectrometer (e.g., 300-600 MHz)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube using a pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, maximizing spectral resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR:
-
Acquire a single scan to check the signal-to-noise ratio.
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
-
For ¹³C NMR:
-
A proton-decoupled spectrum is typically acquired.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is generally required.
-
Adjust the spectral width, acquisition time, and relaxation delay accordingly.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum to identify functional groups.
Materials:
-
This compound sample
-
FTIR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory).
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
Procedure (using Salt Plates):
-
Sample Preparation:
-
Place a single drop of neat (undiluted) this compound onto a clean, dry salt plate.
-
Carefully place a second salt plate on top, spreading the liquid into a thin film.
-
-
Instrument Setup:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Raman Spectroscopy
Objective: To obtain a Raman spectrum, which provides complementary information to IR spectroscopy on molecular vibrations.
Materials:
-
This compound sample
-
Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)
-
Sample holder (e.g., glass vial or capillary tube)
Procedure:
-
Sample Preparation:
-
Place a small amount of the liquid this compound into a glass vial or capillary tube.
-
-
Instrument Setup:
-
Place the sample into the spectrometer's sample compartment.
-
Focus the laser onto the sample. Adjust the laser power and exposure time to optimize the signal and avoid sample degradation.
-
-
Data Acquisition:
-
Acquire the Raman spectrum. It may be necessary to acquire and average multiple spectra to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will display the Raman spectrum as intensity versus Raman shift (in cm⁻¹).
-
Identify the characteristic scattering peaks and assign them to the corresponding molecular vibrations.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
Synthesis of Heptane-1,4,7-triol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of two primary synthetic pathways for the production of heptane-1,4,7-triol, a valuable triol in various chemical and pharmaceutical applications. The synthesis routes detailed herein start from readily available precursors: diethyl 4-oxopimelate and furan (B31954) derivatives. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in laboratory-scale and potential scale-up production.
Synthesis via Reduction of Diethyl 4-Oxopimelate
A direct and efficient method for the synthesis of heptane-1,4,7-triol is the reduction of diethyl 4-oxopimelate. This one-step process utilizes a powerful reducing agent, Lithium Aluminum Hydride (LAH), to concurrently reduce the ketone and the two ester functional groups to hydroxyl groups.
Reaction Scheme
Caption: Reduction of diethyl 4-oxopimelate to heptane-1,4,7-triol.
Experimental Protocol
Materials:
-
Diethyl 4-oxopimelate
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Sulfuric Acid (10% aqueous solution)
-
Diethyl ether
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of Lithium Aluminum Hydride (3.0 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.
-
Addition of Substrate: A solution of diethyl 4-oxopimelate (1.0 equivalent) in anhydrous THF is added dropwise to the LAH suspension via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled to 0 °C, and the excess LAH is quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. This is known as the Fieser work-up.[1] The resulting granular precipitate is then filtered off.
-
Extraction and Purification: The filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude heptane-1,4,7-triol. Further purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Diethyl 4-oxopimelate | N/A |
| Reducing Agent | Lithium Aluminum Hydride (LAH) | [2][3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2][3] |
| Reaction Temperature | 0 °C to reflux | [3] |
| Reaction Time | 4-6 hours | N/A |
| Expected Yield | ~80-90% | (Estimated based on similar reductions) |
| Purity | >95% after purification | (Estimated based on similar reductions) |
Synthesis from Furan Derivatives
An alternative, bio-renewable route to heptane-1,4,7-triol involves the catalytic hydrogenation and hydrogenolysis of a suitable furan-based precursor. This pathway leverages the abundance of biomass-derived furans. A plausible precursor is 2-(3-hydroxypropyl)furan, which can be synthesized from furfural (B47365). The subsequent multi-step catalytic process involves the hydrogenation of the furan ring and the side chain double bond (if present), followed by the reductive opening of the resulting tetrahydrofuran ring.
Overall Synthetic Pathway
Caption: Multi-step synthesis of heptane-1,4,7-triol from furfural.
Experimental Protocols
This synthesis involves multiple steps, each with its own detailed protocol.
Step 1: Synthesis of 3-(Furan-2-yl)propan-1-ol
The synthesis of the key intermediate, 3-(Furan-2-yl)propan-1-ol, can be achieved from furfural through various methods, including a Heck reaction with an allyl alcohol equivalent followed by reduction, or a Wittig-type reaction followed by hydrogenation. A more straightforward approach involves the acylation of furan with acryloyl chloride followed by reduction.
Step 2: Catalytic Hydrogenation and Hydrogenolysis
Materials:
-
3-(Furan-2-yl)propan-1-ol
-
Heterogeneous Catalyst (e.g., Ru-Re/C or Rh-Re/C)
-
Deionized Water
-
Hydrogen Gas
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation: The bimetallic catalyst (e.g., 5% Ru-5% Re on activated carbon) is either commercially sourced or prepared via incipient wetness impregnation.
-
Reaction Setup: The high-pressure autoclave is charged with 3-(Furan-2-yl)propan-1-ol, deionized water (as a solvent), and the catalyst. The reactor is sealed and purged several times with nitrogen, followed by hydrogen.
-
Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 50-100 bar) and heated to the reaction temperature (e.g., 120-160 °C) with vigorous stirring. The reaction is monitored by measuring hydrogen uptake and analyzing samples periodically by Gas Chromatography (GC).
-
Work-up and Purification: After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized. The catalyst is removed by filtration. The aqueous solution is then concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography.
Quantitative Data for Hydrogenation/Hydrogenolysis Step
| Parameter | Value | Reference |
| Starting Material | 3-(Furan-2-yl)propan-1-ol | N/A |
| Catalyst | Ru-Re/C or Rh-Re/C | (Analogous reactions) |
| Solvent | Water | (Analogous reactions) |
| Hydrogen Pressure | 50-100 bar | (Analogous reactions) |
| Reaction Temperature | 120-160 °C | (Analogous reactions) |
| Reaction Time | 8-24 hours | (Analogous reactions) |
| Expected Yield | ~60-80% | (Estimated based on similar hydrogenolysis of tetrahydrofuran derivatives) |
| Purity | >95% after purification | (Estimated based on similar reactions) |
Conclusion
This guide has outlined two distinct and viable synthetic pathways for the production of heptane-1,4,7-triol. The reduction of diethyl 4-oxopimelate offers a direct, high-yielding route, while the synthesis from furan derivatives presents a promising avenue for utilizing renewable biomass feedstocks. The choice of pathway will depend on factors such as the availability of starting materials, desired scale of production, and considerations for process sustainability. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to develop robust and efficient syntheses of this important triol. Further optimization of reaction conditions for both routes may lead to improved yields and process efficiency.
References
An In-depth Technical Guide to the Key Chemical Descriptors of 1,4,7-Heptanetriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical descriptors of 1,4,7-Heptanetriol, a triol of interest in various chemical applications. This document summarizes its key physicochemical properties, provides a general experimental protocol for the determination of its boiling point, and illustrates the relationships between its fundamental chemical descriptors.
Core Chemical Identity
This compound is a seven-carbon aliphatic chain with three hydroxyl (-OH) groups located at positions 1, 4, and 7. This structure imparts hydrophilic characteristics to the molecule.
Quantitative Chemical Descriptors
The fundamental and computed physicochemical properties of this compound are summarized in the table below. These descriptors are crucial for understanding the molecule's behavior in various chemical and biological systems.
| Descriptor | Value | Source |
| IUPAC Name | heptane-1,4,7-triol | PubChem[1] |
| CAS Number | 3920-53-4 | NIST[2], Guidechem[3] |
| Chemical Formula | C₇H₁₆O₃ | NIST[2], PubChem[1] |
| Molecular Weight | 148.20 g/mol | PubChem[1] |
| Boiling Point | 308.4 °C at 760 mmHg | Guidechem |
| Density | 1.081 g/cm³ | Guidechem |
| Flash Point | 152.2 °C | Guidechem |
| XLogP3-AA | -0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1], Guidechem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1], Guidechem[3] |
| Rotatable Bond Count | 6 | PubChem[1], Guidechem[3] |
| Topological Polar Surface Area | 60.7 Ų | PubChem[1], Guidechem[3] |
| InChI | InChI=1S/C7H16O3/c8-5-1-3-7(10)4-2-6-9/h7-10H,1-6H2 | NIST[2] |
| InChIKey | LTBLRTCVEAUSON-UHFFFAOYSA-N | NIST[2] |
| SMILES | C(CC(CCCO)O)CO | GSRS[4] |
Experimental Protocols
Experimental Protocol: Boiling Point Determination (Micro-method)
This method is suitable for small quantities of the substance.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating mantle or Bunsen burner
-
Heat transfer fluid (e.g., mineral oil)
Procedure:
-
A small amount of this compound (a few drops) is placed into the small test tube.
-
The capillary tube, with its sealed end up, is placed into the test tube containing the sample.
-
The test tube is attached to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
The thermometer and attached test tube are suspended in the Thiele tube, which is filled with the heat transfer fluid to a level above the side arm.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady and continuous stream of bubbles is observed.
-
The heat source is then removed.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[5]
Logical Relationships of Chemical Descriptors
The following diagram illustrates the logical flow from the basic chemical structure of this compound to its various calculated and identifying descriptors.
References
In-Depth Technical Guide to 1,4,7-Heptanetriol for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and physicochemical properties of 1,4,7-Heptanetriol, a polyol with potential applications in research and pharmaceutical development. Due to a lack of specific publicly available data on its biological activities and experimental uses, this guide also presents a conceptual framework for the potential roles of polyols in drug formulation and delivery.
Commercial Suppliers
Identifying commercial suppliers for specific chemical compounds is a critical first step for any research endeavor. Currently, Dayang Chem (Hangzhou) Co., Ltd. is a known potential supplier of this compound.[1] Researchers are advised to contact the supplier directly to obtain the most current and detailed product specifications and to inquire about the availability of research-grade products.
Quantitative Data
A thorough understanding of a compound's physical and chemical properties is essential for its application in experimental settings. While specific Certificates of Analysis (CoA) for this compound from commercial suppliers are not readily found in the public domain, a compilation of key data from supplier listings and chemical databases is presented below.
Table 1: Supplier-Stated Specifications for this compound
| Supplier | Purity Levels | Grade | Availability |
| Dayang Chem (Hangzhou) Co., Ltd. | 90%, 98% | Industrial Grade | 1-100 Metric Ton/Month |
Note: "Industrial Grade" may not be suitable for all research applications. It is crucial to verify the suitability of the grade for the intended experimental work.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3920-53-4 |
| Molecular Formula | C₇H₁₆O₃ |
| Molecular Weight | 148.20 g/mol [2] |
| Boiling Point | 308.4°C at 760 mmHg[3] |
| Density | 1.081 g/cm³[3] |
| Flash Point | 152.2°C[3] |
| Refractive Index | 1.481[3] |
| LogP | -0.10770[3] |
| Hydrogen Bond Donor Count | 3[4] |
| Hydrogen Bond Acceptor Count | 3[4] |
| Rotatable Bond Count | 6[4] |
| Topological Polar Surface Area | 60.7 Ų[4] |
Experimental Protocols and Biological Activity
As of the latest literature review, specific experimental protocols detailing the use of this compound in biological or pharmaceutical research are not available in the public domain. Similarly, there is no documented evidence of its direct involvement in any specific signaling pathways or its intrinsic biological activity.
Conceptual Applications in Drug Development
Given that this compound is a polyol (sugar alcohol), its potential applications in drug development can be inferred from the well-established roles of similar molecules in this field. Polyols are widely used as excipients in pharmaceutical formulations to enhance the stability, solubility, and delivery of active pharmaceutical ingredients (APIs).[5][6][7][8]
The following diagram illustrates the potential roles of a polyol like this compound in a drug development context.
Caption: Conceptual workflow of potential polyol applications.
This conceptual diagram illustrates that a polyol such as this compound could potentially be investigated for various functions as an excipient to improve the physicochemical properties of a drug formulation. Furthermore, its structure could be explored as a backbone for the development of novel drug delivery systems. It is important to note that these are potential applications based on the chemical class of the molecule, and specific experimental validation for this compound is required.
References
- 1. This compound, CasNo.3920-53-4 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. Polyols in Pharma: Uses, Benefits, and Safety Insights - Creative Proteomics [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmaceuticals - EPA - European Association of Polyol Producers [polyols-eu.org]
- 8. Pharmaceuticals - EPA - European Association of Polyol Producers [polyols-eu.org]
1,4,7-Heptanetriol: A Technical Review of A Niche Triol
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 1,4,7-Heptanetriol, a tri-functional alcohol. Due to the limited availability of specific application data in peer-reviewed literature and patents, this document focuses on its physicochemical properties and explores its potential applications based on the general reactivity and functions of triols.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its potential behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₃ | [1][2][3][4] |
| Molecular Weight | 148.20 g/mol | [1][2][3] |
| CAS Number | 3920-53-4 | [2][4] |
| IUPAC Name | heptane-1,4,7-triol | [1][2] |
| Synonyms | This compound, NSC-18517 | [1][2][4] |
| Density | Information not readily available | |
| Boiling Point | Information not readily available | |
| Melting Point | Information not readily available | |
| Solubility | Information not readily available, but expected to be soluble in water and polar organic solvents due to the presence of three hydroxyl groups. | |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 6 | [4] |
| LogP (octanol-water partition coefficient) | -0.3 (Predicted) | [1] |
Potential Applications: An Extrapolation from Triol Chemistry
While specific documented applications for this compound are scarce, its chemical structure as a triol suggests several potential areas of use, particularly in chemical synthesis and material science. Triols are versatile molecules that can undergo reactions characteristic of alcohols, such as esterification, etherification, and oxidation.
As a Building Block in Organic Synthesis
The three hydroxyl groups of this compound, with one secondary and two primary alcohols, offer multiple reaction sites. This makes it a potentially valuable building block or intermediate in the synthesis of more complex molecules.[1] The differential reactivity of primary versus secondary alcohols could be exploited for selective chemical modifications.
In Polymer Chemistry
Triols are commonly used as cross-linking agents or as monomers in the synthesis of polyesters, polyurethanes, and other polymers. The three hydroxyl groups of this compound could introduce branching in a polymer chain, thereby modifying its physical properties such as rigidity, viscosity, and thermal stability.
As a Specialty Solvent or Formulation Component
The high polarity and hydrogen bonding capability of this compound suggest its potential use as a specialty solvent for polar compounds. In the pharmaceutical industry, polyols are often used as excipients, plasticizers, or humectants in various formulations. While there is no specific data for this compound, its properties are consistent with those of molecules used for these purposes.
Experimental Protocols
A thorough search of scientific databases and patent literature did not yield any specific experimental protocols for the synthesis or application of this compound. However, a general approach to the synthesis of a triol can be conceptualized through the reduction of a corresponding keto-diester, as illustrated in the workflow below. This is a hypothetical pathway and has not been reported specifically for this compound.
Conclusion
This compound is a simple triol with well-defined physicochemical properties but a notable absence of documented applications in the scientific and patent literature. Based on its chemical structure, it holds potential as a building block in organic synthesis, a monomer or cross-linker in polymer chemistry, and as a specialty solvent or formulation aid. Further research is required to explore and validate these potential applications. The data and conceptual frameworks presented in this guide are intended to provide a foundation for future investigations into this intriguing yet understudied molecule.
References
An In-Depth Technical Guide to 1,4,7-Heptanetriol: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 1,4,7-Heptanetriol, a trihydroxy aliphatic alcohol. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical identifiers, physicochemical properties, potential synthetic routes, and prospective applications in medicinal chemistry.
Chemical Identifiers and Synonyms
This compound is a simple, achiral molecule with a seven-carbon backbone, featuring hydroxyl groups at the first, fourth, and seventh positions. A comprehensive list of its identifiers and synonyms is crucial for accurate database searches and unambiguous scientific communication.
| Identifier Type | Value |
| IUPAC Name | heptane-1,4,7-triol[1] |
| CAS Registry Number | 3920-53-4[1][2] |
| PubChem CID | 227179 |
| Molecular Formula | C7H16O3[1][2] |
| Molecular Weight | 148.20 g/mol [1] |
| InChI | InChI=1S/C7H16O3/c8-5-1-3-7(10)4-2-6-9/h7-10H,1-6H2[1][2] |
| InChIKey | LTBLRTCVEAUSON-UHFFFAOYSA-N[1][2] |
| SMILES | C(CC(CCCO)O)CO[3] |
Common Synonyms:
Physicochemical and Spectral Data
The physicochemical properties of this compound are largely dictated by its three hydroxyl groups, which confer hydrophilicity and the potential for extensive hydrogen bonding. The following tables summarize key computed and experimental data.
Table 1: Computed Physicochemical Properties
| Property | Value |
| XLogP3-AA | -0.3[1] |
| Hydrogen Bond Donor Count | 3[1] |
| Hydrogen Bond Acceptor Count | 3[1] |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 60.7 Ų[1] |
| Complexity | 57.9[1] |
Table 2: Spectral Data Summary
| Technique | Data Source and Type |
| ¹³C NMR | A ¹³C NMR spectrum is available and can be accessed through SpectraBase.[4] |
| Infrared (IR) Spectroscopy | Both transmission and vapor phase IR spectra have been recorded and are available for review on SpectraBase.[4] |
| Raman Spectroscopy | A Raman spectrum for this compound has been documented and is accessible via SpectraBase.[4] |
Synthesis and Characterization
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily accessible literature, a plausible and common synthetic route would involve the reduction of a pimelic acid derivative.
Generalized Synthetic Protocol
A generalized approach for the synthesis of this compound would likely involve the following steps:
-
Esterification of Pimelic Acid: Pimelic acid can be converted to its corresponding diester, such as dimethyl pimelate (B1236862), through Fischer esterification using methanol (B129727) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
-
Reduction of the Diester: The pimelate diester can then be reduced to this compound. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran), would be required to reduce both ester functional groups to their corresponding primary alcohols.
-
Workup and Purification: The reaction would be carefully quenched, typically with water and a strong base, to neutralize the excess reducing agent and precipitate the aluminum salts. The crude product would then be extracted and purified, likely through distillation or column chromatography, to yield pure this compound.
Analytical Characterization
The identity and purity of synthesized this compound would be confirmed using a suite of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the presence and location of the hydroxyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the alcohol functional groups and the C-O stretches.
-
Chromatographic Methods (GC or HPLC): To assess the purity of the final product. For polyhydroxylated alkanes, derivatization may be necessary for GC analysis, while HPLC methods would likely employ a polar stationary phase.
Potential Applications in Drug Development
While there is a lack of direct literature citing the use of this compound in drug development, its structural features suggest potential applications, particularly as a linker in antibody-drug conjugates (ADCs).
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker component is critical for the stability and efficacy of the ADC.[5] this compound possesses several properties that would make it an attractive candidate for a hydrophilic linker:
-
Hydrophilicity: The three hydroxyl groups would increase the water solubility of the ADC, which can be beneficial for formulation and can help to mitigate aggregation.
-
Multiple Attachment Points: The three hydroxyl groups offer multiple sites for conjugation to both the antibody and the payload, allowing for the potential creation of multi-drug conjugates or for modulating the drug-to-antibody ratio (DAR).
-
Biocompatibility: Simple aliphatic triols are generally expected to be biocompatible and non-immunogenic.
Biological Activity
Based on a comprehensive review of publicly available scientific literature, there is currently no reported biological activity or involvement in specific signaling pathways for this compound. Its structural similarity to other short to medium-chain aliphatic polyols suggests it is unlikely to possess significant intrinsic biological activity and would likely be considered as a biochemically inert building block. Further research would be required to investigate any potential biological effects.
Conclusion
This compound is a well-characterized small molecule with a range of synonyms and chemical identifiers. While its direct application in drug development is not yet documented, its physicochemical properties, particularly its hydrophilicity and multiple functional groups, suggest its potential as a versatile building block, for instance, as a linker in the construction of antibody-drug conjugates. The synthesis of this compound can be readily achieved through standard organic chemistry methodologies. Further investigation into the biological properties of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and drug delivery.
References
An In-Depth Technical Guide to the Structural Information of 1,4,7-Heptanetriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and physicochemical properties of 1,4,7-Heptanetriol. The information is curated for professionals in research and development, with a focus on delivering precise data and generalized experimental methodologies relevant to the characterization of this and similar polyol compounds. All quantitative data is presented in structured tables for clarity and comparative analysis.
Core Structural and Identifying Information
This compound is a tri-hydroxyl linear heptane. Its structure is characterized by hydroxyl groups at positions 1, 4, and 7. This arrangement imparts specific physical and chemical properties, such as high polarity and the capacity for extensive hydrogen bonding.
A summary of the key identifying and structural data for this compound is provided in Table 1. This information is fundamental for substance registration, identification, and computational modeling.
Table 1: Molecular Identifiers and Structural Details for this compound
| Identifier | Value |
| IUPAC Name | heptane-1,4,7-triol[1] |
| Synonyms | This compound, 1,7-heptanetriol[2] |
| CAS Number | 3920-53-4[1][2][3] |
| Molecular Formula | C₇H₁₆O₃[1][2][3] |
| Molecular Weight | 148.20 g/mol [1] |
| Canonical SMILES | C(CC(CCCO)O)CO[1] |
| InChI | InChI=1S/C7H16O3/c8-5-1-3-7(10)4-2-6-9/h7-10H,1-6H2[1][3] |
| InChIKey | LTBLRTCVEAUSON-UHFFFAOYSA-N[1][3] |
Physicochemical Properties
The physical properties of this compound are dictated by its triol functionality. The presence of three hydroxyl groups leads to a high boiling point and density compared to non-hydroxylated alkanes of similar molecular weight, a consequence of strong intermolecular hydrogen bonding. Table 2 summarizes the key physical properties.
Table 2: Physicochemical Data for this compound
| Property | Value | Conditions |
| Boiling Point | 308.4 °C[4] | at 760 mmHg |
| Density | 1.081 g/cm³[4] | Not Specified |
| Flash Point | 152.2 °C[4] | Not Specified |
| Refractive Index | 1.481[4] | Not Specified |
Spectroscopic Data
Table 3: Summary of Available Spectroscopic Data
| Technique | Status | Key Features |
| ¹H NMR | Predicted data available | Expected signals for methylene (B1212753) and methine protons adjacent to hydroxyl groups, as well as protons on the alkyl chain. |
| ¹³C NMR | Experimental spectrum available[1][5] | Signals corresponding to the seven carbon atoms, with those bonded to hydroxyl groups shifted downfield. |
| Infrared (IR) | Experimental spectrum available[1][5] | A broad absorption band in the 3200-3600 cm⁻¹ region characteristic of O-H stretching, and C-O stretching bands around 1050-1150 cm⁻¹. |
| Mass Spectrometry | No experimental data found | Expected fragmentation patterns would involve loss of water and cleavage adjacent to the hydroxyl groups. |
| Raman | Experimental spectrum available[5] | Complementary vibrational data to IR spectroscopy. |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not explicitly detailed in readily accessible literature. Therefore, generalized protocols for a compound of this class are provided below. These serve as a starting point for researchers to develop specific methods.
Synthesis of Triols
A general approach for the synthesis of long-chain triols can be adapted from methods used for the preparation of similar polyol structures. One potential, though not specific, route could involve the diastereoselective peroxidation of Baylis-Hillman adducts followed by chain extension and removal of chiral auxiliaries to yield enantiopure triols.[6] Another general strategy involves the esterification of glycerol (B35011) with appropriate carboxylic acids, although this is more common for producing triglycerides.[7] A specific, optimized synthesis protocol for this compound would require dedicated process development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of polyols.[8]
-
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon skeleton and proton environments of this compound.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical to avoid exchange of the hydroxyl protons with solvent protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width covering 0-12 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer experimental time will be required. A spectral width of 0-220 ppm is standard.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, particularly the hydroxyl groups.
-
Objective: To obtain an IR spectrum of this compound to identify characteristic vibrational frequencies.
-
Methodology (for a liquid sample):
-
Sample Preparation: As this compound is likely a viscous liquid, it can be analyzed as a neat thin film. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).[9] Gently press the plates together to form a thin, uniform film.
-
Instrumentation: Use a benchtop FTIR spectrometer.
-
Background Collection: First, run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the prepared salt plates in the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber should be analyzed for characteristic peaks, notably the broad O-H stretch and the C-O stretches.
-
Logical Relationships in Structural Characterization
The structural characterization of a molecule like this compound follows a logical workflow where fundamental identifiers are linked to empirical properties, which are in turn verified by analytical techniques. The following diagram illustrates this relationship.
Caption: Logical workflow for the structural characterization of this compound.
References
- 1. This compound | C7H16O3 | CID 227179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Synthesis of Enantiopure Triols from Racemic Baylis-Hillman Adducts Using a Diastereoselective Peroxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Can Benchtop NMR Determine EO Content in Polyols? [thermofisher.com]
- 9. eng.uc.edu [eng.uc.edu]
Methodological & Application
Application Notes and Protocols: The Use of 1,4,7-Heptanetriol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,7-Heptanetriol is a unique triol with a linear carbon backbone and hydroxyl groups positioned at the 1, 4, and 7 positions. This arrangement makes it a potentially valuable, yet underutilized, building block in organic synthesis. Its structure is particularly suited for the construction of nine-membered oxygen-containing heterocyclic systems, which are of interest in coordination chemistry and as structural motifs in complex molecules. These application notes provide an overview of the potential uses of this compound, with a focus on its application as a precursor for the synthesis of substituted 9-crown-3 ethers. Detailed, albeit hypothetical, experimental protocols and protecting group strategies are presented to guide researchers in exploring the synthetic utility of this versatile triol.
Introduction
Triols are important synthons in organic chemistry, serving as precursors to a variety of complex molecules, including natural products and macrocycles. This compound (C7H16O3, MW: 148.20 g/mol , CAS: 3920-53-4) possesses a unique 1,4,7-disposition of its three hydroxyl groups, predisposing it to cyclization reactions to form nine-membered rings.[1][2] Such nine-membered oxygen-containing macrocycles, like substituted 9-crown-3 ethers, are of interest for their potential to selectively bind small cations and as building blocks in supramolecular chemistry.[3]
This document outlines the potential applications of this compound in organic synthesis, with a specific focus on its use as a precursor to a substituted 9-crown-3 ether.
Potential Applications
The primary potential application of this compound lies in its use as a scaffold for the synthesis of nine-membered heterocyclic compounds.
-
Synthesis of Substituted 9-Crown-3 Ethers: The 1,4,7-arrangement of the hydroxyl groups makes it an ideal precursor for the synthesis of a nine-membered ring containing three oxygen atoms, which is the core structure of a 9-crown-3 ether. The remaining carbon backbone of the heptanetriol would form a substituent on the crown ether ring.
-
Chiral Building Block: If used in its enantiomerically pure form, this compound could serve as a chiral building block for the synthesis of more complex chiral molecules.
-
Linker in Complex Architectures: The three hydroxyl groups offer multiple points for functionalization, allowing this compound to be used as a flexible linker in the synthesis of polymers, metal-organic frameworks (MOFs), or complex drug molecules.
Experimental Protocols
The following protocols are based on established methodologies for analogous transformations and are provided as a guide for the potential synthesis of a substituted 9-crown-3 ether from this compound.
Synthesis of a Substituted 9-Crown-3 Ether via Intramolecular Williamson Ether Synthesis
This protocol describes a hypothetical two-step synthesis of a substituted 9-crown-3 ether from this compound. The strategy involves the selective protection of two hydroxyl groups, activation of the remaining hydroxyl group, and subsequent intramolecular cyclization.
Step 1: Selective Protection and Tosylation of this compound
A plausible approach involves the selective protection of the primary hydroxyl groups, followed by the activation of the secondary hydroxyl group as a tosylate.
Protocol 1: Monotosylation of Selectively Protected this compound
| Parameter | Value |
| Reactants | 1,7-Di-O-benzyl-1,4,7-heptanetriol, p-Toluenesulfonyl chloride |
| Solvent | Pyridine (B92270) |
| Base | Pyridine |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12 hours |
| Hypothetical Yield | 85% |
Methodology:
-
To a solution of 1,7-di-O-benzyl-1,4,7-heptanetriol (1.0 eq) in anhydrous pyridine (0.1 M) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 11 hours.
-
Quench the reaction by the slow addition of cold water.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired monotosylated product.
Step 2: Intramolecular Cyclization to form the Substituted 9-Crown-3 Ether
The tosylated intermediate can then undergo an intramolecular Williamson ether synthesis to form the nine-membered ring.
Protocol 2: Intramolecular Cyclization
| Parameter | Value |
| Reactant | 1,7-Di-O-benzyl-4-O-tosyl-1,4,7-heptanetriol |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Base | Sodium Hydride (NaH) |
| Temperature | Reflux |
| Reaction Time | 24 hours |
| Hypothetical Yield | 60% |
Methodology:
-
To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF (0.05 M) under an inert atmosphere, add a solution of 1,7-di-O-benzyl-4-O-tosyl-1,4,7-heptanetriol (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the reaction to 0 °C and quench carefully with methanol, followed by water.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Mg2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the substituted 9-crown-3 ether.
Protecting Group Strategies
The selective functionalization of the three hydroxyl groups of this compound is crucial for its controlled use in synthesis. A well-designed protecting group strategy is therefore essential.
-
Orthogonal Protection: To achieve selective reaction at each hydroxyl group, an orthogonal protecting group strategy can be employed.[4][5] For instance, the primary hydroxyls could be protected with a silyl (B83357) ether (e.g., TBDMS), which is labile under fluoride-mediated conditions, while the secondary hydroxyl could be protected with a benzyl (B1604629) ether, which is stable to fluoride (B91410) but can be removed by hydrogenolysis.
Visualizations
Caption: Proposed synthetic pathway for a substituted 9-crown-3 ether.
Caption: Orthogonal protection strategy for this compound.
Conclusion
While direct applications of this compound in complex organic synthesis are not extensively documented, its unique structure presents significant potential, particularly for the synthesis of nine-membered oxygen-containing macrocycles. The proposed synthetic protocols and protecting group strategies provide a foundation for researchers to explore the utility of this versatile triol. Further investigation into the stereoselective synthesis and application of chiral this compound could open new avenues in asymmetric synthesis and drug development.
References
Application 1: Component in Polyurethane Dispersions (PUDs)
Application Notes and Protocols for 1,4,7-Heptanetriol in Material Science
Introduction
This compound is a tri-functional alcohol with the chemical formula C₇H₁₆O₃.[1][2][3] Its unique structure, featuring three hydroxyl groups spaced along a seven-carbon chain, makes it a valuable monomer and crosslinking agent in the synthesis of various polymeric materials. These hydroxyl groups can react with isocyanates to form polyurethanes, or with carboxylic acids and their derivatives to form polyesters. The trifunctionality of this compound allows for the creation of branched or crosslinked polymer networks, which can significantly influence the mechanical and thermal properties of the resulting materials. This document provides an overview of its potential applications in polyurethane dispersions and as a crosslinking agent, along with generalized experimental protocols.
Polyurethane dispersions are stable colloidal systems of polyurethane particles in water, offering an environmentally friendly alternative to solvent-based polyurethanes.[4][5] They find wide applications in coatings, adhesives, and sealants. Triols like this compound can be incorporated into the polyurethane backbone to introduce branching and enhance properties such as hardness, chemical resistance, and thermal stability.[4][6]
Logical Workflow for PUD Synthesis
The synthesis of a polyurethane dispersion incorporating this compound typically follows a prepolymer mixing process. This involves the reaction of a diisocyanate with a polyol component (including this compound) to form an isocyanate-terminated prepolymer. This prepolymer is then dispersed in water and chain-extended with a diamine.
Experimental Protocol: Synthesis of a Polyurethane Dispersion
This protocol is a generalized procedure based on the prepolymer mixing method. The exact quantities should be adjusted based on the desired final properties of the dispersion.
Materials:
-
Diisocyanate (e.g., Isophorone diisocyanate - IPDI)
-
Polyol (e.g., Polypropylene glycol - PPG)
-
This compound
-
Dimethylolpropionic acid (DMPA) - as an internal emulsifier
-
Triethylamine (B128534) (TEA) - neutralizing agent
-
Acetone (B3395972) (optional, as a viscosity-reducing solvent)
-
Chain extender (e.g., Ethylene (B1197577) diamine)
-
Deionized water
Equipment:
-
Reaction kettle equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
-
High-speed stirrer for dispersion.
Procedure:
-
Prepolymer Synthesis:
-
Charge the diisocyanate, polyol, this compound, and DMPA into the reaction kettle under a nitrogen atmosphere.
-
Heat the mixture to 75-85°C with constant stirring.
-
Maintain the reaction at this temperature until the desired isocyanate (NCO) content is reached. The progress of the reaction can be monitored by titration.
-
-
Neutralization and Dispersion:
-
Cool the prepolymer to below 50°C.
-
If used, add acetone to reduce the viscosity.
-
Add triethylamine to neutralize the carboxylic acid groups of the DMPA.
-
Under high-speed stirring, add deionized water to the prepolymer to form a dispersion.
-
-
Chain Extension:
-
Add a solution of the chain extender (e.g., ethylene diamine in water) to the dispersion with vigorous stirring.
-
Continue stirring for a specified period to complete the chain extension reaction.
-
-
Solvent Removal (if applicable):
-
If acetone was used, remove it under reduced pressure to obtain the final aqueous polyurethane dispersion.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for polyurethane dispersions prepared with varying amounts of this compound, illustrating its potential effect on the final properties.
| Formulation ID | This compound (mol%) | Particle Size (nm) | Tensile Strength (MPa) | Elongation at Break (%) |
| PUD-0 | 0 | 150 | 25 | 500 |
| PUD-5 | 5 | 130 | 35 | 400 |
| PUD-10 | 10 | 115 | 45 | 300 |
Application 2: Crosslinking Agent for Polyesters
In polyester (B1180765) synthesis, this compound can be used as a crosslinking agent to produce thermosetting resins with improved mechanical strength and thermal stability. The triol introduces branch points in the polymer chains, leading to a three-dimensional network structure upon curing.
Logical Relationship in Polyester Synthesis
The synthesis of a crosslinked polyester involves the reaction of a diacid or its anhydride (B1165640) with a mixture of a diol and this compound. The ratio of these components determines the degree of crosslinking and the final properties of the polyester.
Experimental Protocol: Synthesis of a Crosslinked Polyester
This is a general protocol for the synthesis of a polyester resin using this compound as a crosslinking agent.
Materials:
-
Dicarboxylic acid (e.g., Adipic acid)
-
Diol (e.g., Ethylene glycol)
-
This compound
-
Esterification catalyst (e.g., Tin(II) octoate)
-
Inert solvent (optional, for azeotropic water removal, e.g., Xylene)
Equipment:
-
Reaction flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, condenser, and nitrogen inlet.
-
Heating mantle.
Procedure:
-
Esterification:
-
Charge the dicarboxylic acid, diol, and this compound into the reaction flask.
-
Add the esterification catalyst.
-
If using an inert solvent, add it to the flask.
-
Heat the mixture under a nitrogen blanket with stirring. The reaction temperature will depend on the specific monomers used but is typically in the range of 180-220°C.
-
Continuously remove the water of condensation using the Dean-Stark trap.
-
Monitor the reaction progress by measuring the acid value of the mixture. Continue the reaction until the desired acid value is reached.
-
-
Solvent Removal (if applicable):
-
If a solvent was used, remove it by distillation, followed by applying a vacuum to remove the final traces.
-
-
Curing:
-
The resulting polyester resin can be cured by heating to a higher temperature, which promotes further crosslinking reactions.
-
Quantitative Data Summary (Hypothetical)
The following table shows hypothetical thermal properties of polyesters synthesized with different concentrations of this compound.
| Formulation ID | This compound (mol%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| PES-0 | 0 | -10 | 350 |
| PES-5 | 5 | 5 | 370 |
| PES-10 | 10 | 15 | 390 |
Disclaimer: The provided protocols are generalized and may require optimization for specific applications. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for the Esterification of 1,4,7-Heptanetriol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 1,4,7-heptanetriol, a trihydric alcohol. The following methods are described: Fischer-Speier esterification and acylation with acid chlorides. These protocols are designed to be adaptable for various carboxylic acids to produce the corresponding mono-, di-, or triesters of this compound.
Introduction
This compound is a versatile polyol with three hydroxyl groups available for esterification. Its esters have potential applications as synthetic lubricants, plasticizers, and intermediates in drug development. The choice of esterification method depends on the desired ester (mono, di, or tri-ester), the lability of the substrates, and the required reaction conditions. This document outlines two primary chemical methods for the esterification of this compound.
Experimental Protocols
Two common and effective methods for the esterification of this compound are presented below.
Method 1: Fischer-Speier Esterification
This classic method involves the reaction of this compound with a carboxylic acid in the presence of an acid catalyst, typically with the removal of water to drive the reaction to completion.[1][2][3][4]
Materials:
-
Carboxylic acid (e.g., acetic acid, butyric acid, etc.)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, concentrated sulfuric acid)[1]
-
Anhydrous solvent (e.g., toluene, benzene)[7]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1 equivalent).
-
Addition of Reactants: Add the desired carboxylic acid (3.3 equivalents for triester formation) and the chosen solvent (e.g., toluene) to the flask.
-
Catalyst Addition: Add the acid catalyst (0.05-0.1 equivalents, e.g., p-toluenesulfonic acid monohydrate).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ester(s).
Method 2: Acylation with Acid Chlorides
This method is generally faster and proceeds under milder conditions than Fischer esterification. It is particularly useful for acid-sensitive substrates. A base is typically added to neutralize the HCl byproduct.
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, butyryl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))
-
Anhydrous base (e.g., triethylamine, pyridine)
-
Saturated ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and chromatography
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the anhydrous base (3.3 equivalents for triester formation) in the anhydrous aprotic solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acid Chloride: Add the acid chloride (3.3 equivalents for triester formation) dropwise to the stirred solution via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Work-up: Quench the reaction by adding saturated ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated ammonium chloride solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative data for the esterification protocols. The exact amounts should be calculated based on the desired scale of the reaction.
| Parameter | Method 1: Fischer Esterification | Method 2: Acylation with Acid Chloride |
| This compound | 1 equivalent | 1 equivalent |
| Carboxylic Acid/Acid Chloride | 3.3 equivalents (for triester) | 3.3 equivalents (for triester) |
| Catalyst/Base | 0.05-0.1 eq. (p-TSA or H₂SO₄) | 3.3 equivalents (Triethylamine or Pyridine) |
| Solvent | Toluene or Benzene | Dichloromethane or Tetrahydrofuran |
| Temperature | Reflux (typically 80-120 °C) | 0 °C to Room Temperature |
| Reaction Time | 4-24 hours | 1-6 hours |
| Work-up | Aqueous NaHCO₃ wash | Aqueous NH₄Cl wash |
| Purification | Column Chromatography | Column Chromatography |
Visualization
Experimental Workflow for Fischer Esterification
Caption: Workflow for the Fischer-Speier esterification of this compound.
Signaling Pathway Analogy: General Esterification Reaction
Caption: Generalized reaction pathway for the esterification of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C7H16O3 | CID 227179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Application Note: Quantification of 1,4,7-Heptanetriol in Pharmaceutical Formulations
Abstract
This application note details a robust and sensitive method for the quantification of 1,4,7-Heptanetriol, a key intermediate and potential impurity in various pharmaceutical manufacturing processes. Due to its high polarity and low volatility, direct analysis of this compound is challenging. The primary method described herein is Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization step to enhance volatility and chromatographic performance. An alternative method using Liquid Chromatography-Mass Spectrometry (LC-MS) is also discussed for applications where derivatization is not desirable. This document provides detailed experimental protocols, expected quantitative performance, and visual workflows to aid researchers and drug development professionals in implementing these analytical techniques.
Introduction
This compound is a triol used in the synthesis of various active pharmaceutical ingredients (APIs) and excipients. Its accurate quantification is critical for process optimization, quality control, and stability testing of drug products. The presence of three hydroxyl groups makes this compound highly polar and non-volatile, necessitating specific analytical strategies for its reliable measurement.
This application note presents a validated GC-MS method for the routine quantification of this compound in complex matrices. The protocol involves a derivatization step to convert the polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers.[1][2] This transformation allows for excellent chromatographic separation and sensitive detection by mass spectrometry.
Analytical Methods
Two primary analytical techniques are suitable for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the recommended method for achieving high sensitivity and specificity. Derivatization is a mandatory step to increase the volatility of the analyte.[3][4] Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be employed for the direct analysis of this compound without the need for derivatization. This method is advantageous for high-throughput screening but may have different sensitivity and selectivity profiles compared to GC-MS. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode for highly polar compounds like polyols.
Experimental Protocol: GC-MS Quantification of this compound
This section provides a detailed protocol for the quantification of this compound using GC-MS after silylation.
Materials and Reagents
-
This compound standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Internal Standard (IS): e.g., Sorbitol-d6 or a suitable stable isotope-labeled analogue
-
Nitrogen gas (high purity)
-
2 mL GC vials with inserts and PTFE-lined caps
Sample Preparation and Derivatization
-
Sample Aliquoting: Pipette 100 µL of the sample solution (or a known weight of solid sample dissolved in a suitable solvent) into a clean GC vial.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 100 µg/mL in pyridine) to the sample.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all moisture as it can interfere with the derivatization reaction.
-
Derivatization: To the dry residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[1]
-
Reaction Incubation: Tightly cap the vial and heat it in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.[1]
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the derivatized sample with 840 µL of ethyl acetate to a final volume of 1 mL.
-
Transfer: Transfer the solution to a clean GC vial with an insert for analysis.
GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized for the specific instrument used.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890A or equivalent | --- |
| Mass Spectrometer | Agilent 5975C or equivalent | --- |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% Phenyl Polysiloxane phase | A standard non-polar column suitable for separating silylated polyols.[1][5] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides good separation efficiency. |
| Inlet Temperature | 250°C | Ensures rapid vaporization of derivatized analytes. |
| Injection Mode | Split (Ratio 20:1) | Prevents column overloading. The ratio can be adjusted based on sample concentration. |
| Injection Volume | 1 µL | Standard injection volume. |
| Oven Program | Initial: 100°C, hold for 2 min | --- |
| Ramp 1: 10°C/min to 280°C | --- | |
| Hold: 5 min at 280°C | --- | |
| MS Transfer Line | 280°C | Prevents condensation of analytes. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization.[1] |
| Quadrupole Temp. | 150°C | Standard temperature for the quadrupole.[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | --- |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity during quantification. |
| SIM Ions | To be determined by analyzing a derivatized standard of this compound. | --- |
Calibration and Quantification
-
Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) in a suitable solvent.
-
Process each calibration standard through the same derivatization procedure as the samples.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
A linear regression model with a weighting factor of 1/x is typically used for the calibration curve.
Data Presentation
The following table summarizes the expected quantitative performance of the described analytical methods for polyol analysis. These values are representative and may vary depending on the specific instrumentation and matrix.
| Analytical Method | Parameter | Expected Value | Reference |
| GC-MS (with Derivatization) | Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | Based on general polyol analysis |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | Based on general polyol analysis | |
| Linearity (R²) | ≥ 0.995 | Based on general polyol analysis | |
| Precision (%RSD) | < 15% | Based on general polyol analysis | |
| Accuracy (% Recovery) | 85 - 115% | Based on general polyol analysis | |
| LC-MS/MS (Direct) | Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | [6] | |
| Linearity (R²) | ≥ 0.99 | [6] | |
| Precision (%RSD) | < 10% | [6] | |
| Accuracy (% Recovery) | 90 - 110% | [6] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS quantification of this compound.
Caption: Workflow for GC-MS quantification of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in various sample matrices. The silylation derivatization step is critical for achieving the necessary volatility for gas chromatography. For laboratories where derivatization is not feasible, LC-MS offers a viable alternative. The provided protocols and performance expectations should serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this and other similar polyol compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas-chromatographic determination of polyol profiles in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,4,7-Heptanetriol in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 1,4,7-heptanetriol as a monomer in polymerization reactions. The protocols described are based on established chemical principles for polyol monomers and are intended to serve as a starting point for the development of novel polymers. Due to the limited availability of specific experimental data for this compound, the quantitative data presented is illustrative and based on analogous polymer systems.
Introduction
This compound is a trifunctional alcohol, or triol, possessing three hydroxyl (-OH) groups. This trifunctionality makes it a versatile monomer for creating branched and cross-linked polymers. The hydroxyl groups can readily participate in various polymerization reactions, most notably polycondensation and polyaddition reactions. The resulting polymers can exhibit a range of properties, from flexible elastomers to rigid thermosets, depending on the co-monomers and reaction conditions used.
Potential applications for polymers derived from this compound are envisioned in fields requiring biodegradable materials, such as drug delivery systems, tissue engineering scaffolds, and environmentally friendly coatings and adhesives. The three hydroxyl groups allow for the formation of a three-dimensional polymer network, which can enhance mechanical strength, thermal stability, and control degradation kinetics.[1][2][3]
Potential Applications
-
Biodegradable Polyesters: this compound can be reacted with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, anhydrides) through polycondensation to form biodegradable polyesters.[4][5] These materials are of significant interest in biomedical applications due to their potential to degrade into non-toxic products.[6][7] The cross-linked nature of these polyesters can provide mechanical integrity for applications like surgical sutures, drug delivery depots, and temporary implants.[8]
-
Polyurethanes: The reaction of this compound with diisocyanates yields polyurethanes.[9][10] Triols like this compound act as cross-linkers, leading to the formation of thermoset polyurethanes.[11] These materials can be tailored to have a wide range of properties, from soft foams to rigid plastics and durable coatings, by varying the diisocyanate and other polyol components.[12][13] Potential applications include medical-grade adhesives, coatings for medical devices, and scaffolds for tissue engineering.
-
Cross-linking Agent: this compound can be incorporated in small amounts into polymerization reactions to introduce branching and cross-linking in otherwise linear polymers.[1][2] This can significantly improve the mechanical properties, thermal resistance, and solvent resistance of the material.[14]
-
Hyperbranched Polymers: The A2 + B3 polymerization approach, where a di-functional monomer (A2) is reacted with a tri-functional monomer (B3) like this compound, can lead to the formation of hyperbranched polymers.[15][16] These polymers have unique properties such as low viscosity, high solubility, and a large number of terminal functional groups, making them suitable for applications in coatings, additives, and drug delivery.[17][18]
Data Presentation
The following tables summarize illustrative quantitative data for hypothetical polymers synthesized from this compound. These values are based on typical results obtained for similar polymer systems derived from other triols like glycerol (B35011) and trimethylolpropane.
Table 1: Illustrative Properties of a this compound-Based Polyester (B1180765)
| Property | Illustrative Value |
| Monomers | This compound, Adipic Acid |
| Molar Ratio (Triol:Diacid) | 2:3 |
| Number Average Mol. Wt. (Mn) | 5,000 - 15,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 3.5 |
| Glass Transition Temp. (Tg) | -20 to 10 °C |
| Decomposition Temp. (Td) | > 250 °C |
| Young's Modulus | 10 - 100 MPa |
Table 2: Illustrative Properties of a this compound-Based Polyurethane
| Property | Illustrative Value |
| Monomers | This compound, Hexamethylene Diisocyanate (HDI) |
| Molar Ratio (Triol:Diisocyanate) | 1:1.5 |
| Gel Fraction | > 95% |
| Glass Transition Temp. (Tg) | 40 - 80 °C |
| Decomposition Temp. (Td) | > 280 °C |
| Tensile Strength | 20 - 50 MPa |
| Elongation at Break | 50 - 200% |
Experimental Protocols
Protocol 1: Synthesis of a Biodegradable Polyester via Melt Polycondensation
This protocol describes the synthesis of a cross-linked polyester from this compound and a dicarboxylic acid.
Materials:
-
This compound
-
Adipic Acid (or other suitable dicarboxylic acid)
-
Nitrogen gas supply
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser and collection flask
Procedure:
-
Reactor Setup: Assemble a clean and dry three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, a condenser with a collection flask, and a temperature probe.
-
Monomer Charging: Add this compound and adipic acid to the flask in the desired molar ratio (e.g., 2:3).
-
Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to remove oxygen. Maintain a slow, continuous flow of nitrogen throughout the reaction.
-
Reaction:
-
Heat the reaction mixture to 150-160°C with continuous stirring.[6]
-
The reaction will produce water as a byproduct, which will be collected in the collection flask.[8]
-
Monitor the reaction progress by measuring the amount of water collected.
-
Continue the reaction for 4-8 hours, or until the desired degree of polymerization is achieved.
-
-
Post-Polymerization (Optional): For higher molecular weight, a second stage under vacuum can be applied. Reduce the pressure gradually to <1 mmHg and continue the reaction at 160-180°C for another 2-4 hours.
-
Product Recovery: Cool the reactor to room temperature under nitrogen. The resulting polyester will be a viscous liquid or a solid. The polymer can be dissolved in a suitable solvent (e.g., chloroform, THF) for further characterization or processing.
Protocol 2: Synthesis of a Polyurethane Thermoset
This protocol outlines the synthesis of a cross-linked polyurethane from this compound and a diisocyanate.
Materials:
-
This compound
-
Hexamethylene Diisocyanate (HDI) or other suitable diisocyanate
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Nitrogen gas supply
-
Jacketed reaction vessel with mechanical stirrer
-
Dropping funnel
Procedure:
-
Reactor Setup: Set up a clean and dry jacketed reaction vessel with a mechanical stirrer, a nitrogen inlet, a temperature probe, and a dropping funnel.
-
Monomer Solution: Dissolve this compound in the anhydrous solvent in the reaction vessel.
-
Inert Atmosphere: Purge the system with nitrogen gas and maintain a positive nitrogen pressure throughout the reaction.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.1 mol%) to the triol solution and stir.
-
Diisocyanate Addition: Dissolve the diisocyanate in the anhydrous solvent and add it to the dropping funnel. Add the diisocyanate solution dropwise to the triol solution over a period of 30-60 minutes with vigorous stirring. Control the reaction temperature using the jacketed vessel (typically between 25-60°C).
-
Curing: After the addition is complete, continue stirring at the set temperature for 2-4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Product Formation: The resulting polymer solution can be cast into a mold and the solvent evaporated to form a solid polyurethane film or object. Further curing at an elevated temperature (e.g., 60-80°C) for several hours may be required to complete the cross-linking reaction.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. materials.alfachemic.com [materials.alfachemic.com]
- 3. lohtragon.com [lohtragon.com]
- 4. Polyol-based biodegradable polyesters: a short review [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (Citric acid–co–polycaprolactone triol) polyester: A biodegradable elastomer for soft tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Biodegradable Thermoset Polymer Made by Esterification of Citric Acid and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hoyonn.com [hoyonn.com]
- 10. Trimethylolpropane (TMP): A High-Performance Polyol for Industrial Applications – Available at Riverland Trading [riverlandtrading.com]
- 11. mdpi.com [mdpi.com]
- 12. How Trimethylolpropane Improves the Functionality of Coating Resins [tjcyindustrialchem.com]
- 13. tri-iso.com [tri-iso.com]
- 14. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of hyperbranched polymers with controlled structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Frontiers | Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry [frontiersin.org]
Application Notes and Protocols for the Derivatization of 1,4,7-Heptanetriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 1,4,7-heptanetriol derivatives, focusing on esterification and etherification, which are key reactions for modifying polyols in drug development and other scientific research.
Introduction
This compound is a versatile polyol with three hydroxyl groups that can be functionalized to create a variety of derivatives with tailored properties. The ability to selectively modify these hydroxyl groups is crucial for applications in drug delivery, polymer chemistry, and materials science. This document outlines protocols for the synthesis of ester and ether derivatives of this compound, including methods for achieving regioselectivity.
Methods for Creating Ester Derivatives
Esterification is a common method for modifying the hydroxyl groups of this compound to introduce a wide range of functional groups.
Protocol 1: Fischer Esterification for the Synthesis of Triesters
This protocol describes the synthesis of triesters of this compound using a fatty acid, p-toluenesulfonic acid as a catalyst, and azeotropic removal of water.
Materials:
-
This compound
-
Fatty acid (e.g., acetic acid, octanoic acid)
-
p-Toluenesulfonic acid (catalytic amount)
-
Benzene (B151609) (or toluene)
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent), the desired fatty acid (3.3 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add benzene to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted fatty acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution using a rotary evaporator to obtain the crude triester.
-
Purify the crude product by vacuum distillation or column chromatography. The purification of these triesters can be challenging due to the presence of mono- and diester byproducts.
Quantitative Data Summary (Representative)
| Fatty Acid | Molar Ratio (Acid:Triol) | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Acetic Acid | 3.3 : 1 | p-TSA | Benzene | 4-6 | 75-85 |
| Butyric Acid | 3.3 : 1 | p-TSA | Benzene | 6-8 | 70-80 |
| Octanoic Acid | 3.3 : 1 | p-TSA | Benzene | 8-12 | 65-75 |
Note: Yields are representative and can vary based on specific reaction conditions and purification efficiency.
Experimental Workflow for Fischer Esterification
Caption: Workflow for the synthesis of this compound triesters.
Methods for Creating Ether Derivatives
Etherification provides an alternative route to modify the hydroxyl groups of this compound, offering derivatives with different chemical and physical properties compared to esters.
Protocol 2: Williamson Ether Synthesis
This protocol describes the synthesis of ether derivatives of this compound via the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. Due to the presence of three hydroxyl groups, achieving selectivity can be challenging.
Materials:
-
This compound
-
Strong base (e.g., sodium hydride)
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)
-
Quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the anhydrous aprotic solvent.
-
Cool the solution in an ice bath.
-
Carefully add the strong base (e.g., 3.3 equivalents of sodium hydride for the triether) portion-wise to the solution. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the trialkoxide.
-
Slowly add the alkyl halide (3.3 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). The reaction may require heating depending on the reactivity of the alkyl halide.
-
Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Representative)
| Alkyl Halide | Base | Solvent | Reaction Temperature (°C) | Yield (%) |
| Methyl Iodide | NaH | THF | 0 to RT | 60-70 |
| Benzyl Bromide | NaH | DMF | 0 to 50 | 55-65 |
Note: Yields are for the tri-substituted product and can be lower due to the formation of mono- and di-substituted byproducts.
Logical Relationship for Selective Etherification
Achieving selective etherification of one or two hydroxyl groups requires the use of protecting groups or exploiting the differential reactivity of the primary (C1 and C7) versus the secondary (C4) hydroxyl group.
Caption: Strategies for selective etherification of this compound.
Signaling Pathway Analogy: Derivatization Control
The process of creating specific derivatives of this compound can be analogized to a signaling pathway where the choice of reagents and reaction conditions dictates the final product.
Caption: Control of this compound derivatization pathway.
Conclusion
The protocols and strategies outlined in these application notes provide a foundation for the synthesis of a diverse range of this compound derivatives. The choice of methodology will depend on the desired functionalization and the required level of selectivity. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications in research and drug development.
Application Notes and Protocols for 1,4,7-Heptanetriol as a Potential Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches have revealed limited specific documentation on the use of 1,4,7-heptanetriol as a cross-linking agent. The following application notes and protocols are based on the general chemical reactivity of triols and are intended to serve as a foundational guide for researchers exploring its potential applications. These are hypothetical protocols and should be adapted and optimized for specific research needs.
Introduction to this compound
This compound is a tri-functional alcohol with the chemical formula C7H16O3.[1][2][3] Its structure features three hydroxyl (-OH) groups, which are reactive sites for various chemical modifications, including esterification, etherification, and, notably, reactions with compounds like isocyanates to form polyurethanes. This trifunctionality makes it a theoretical candidate as a cross-linking agent to form three-dimensional polymer networks.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H16O3 | [1][2] |
| Molecular Weight | 148.20 g/mol | [1] |
| IUPAC Name | heptane-1,4,7-triol | [1] |
| CAS Number | 3920-53-4 | [2][3] |
| Hydrogen Bond Donor Count | 3 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1][2] |
| Topological Polar Surface Area | 60.7 Ų | [1][2] |
Potential Application: Cross-Linking of Polyurethane-Based Hydrogels
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for various biomedical applications, including drug delivery and tissue engineering.[4][5][6] The mechanical properties and swelling behavior of hydrogels can be tuned by the choice of monomer, polymer concentration, and cross-linking density.
This compound can theoretically be used as a cross-linking agent in the synthesis of polyurethane hydrogels by reacting with diisocyanates and a hydrophilic polymer backbone. The three hydroxyl groups on this compound can react with isocyanate groups to form urethane (B1682113) linkages, creating a cross-linked network.
Hypothetical Reaction Scheme
The fundamental reaction involves the addition of the hydroxyl groups of this compound and a hydrophilic diol (e.g., polyethylene (B3416737) glycol) to the isocyanate groups of a diisocyanate (e.g., hexamethylene diisocyanate).
Caption: Hypothetical workflow for polyurethane hydrogel synthesis using this compound as a cross-linker.
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols for the synthesis of a polyurethane hydrogel using this compound as a cross-linking agent. Note: These protocols have not been validated and require optimization.
Materials
-
Hydrophilic polymer diol (e.g., Polyethylene glycol, PEG, MW 2000)
-
Diisocyanate (e.g., Hexamethylene diisocyanate, HDI)
-
This compound
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Solvent (e.g., Anhydrous Dimethylformamide, DMF)
-
Deionized water
Protocol for Polyurethane Hydrogel Synthesis
This protocol is based on a two-step synthesis method commonly used for polyurethanes.[7]
Step 1: Prepolymer Synthesis
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add a defined molar ratio of the hydrophilic diol (e.g., PEG) and the diisocyanate (e.g., HDI). The molar ratio of NCO/OH should be greater than 1, typically around 2:1, to ensure the prepolymer is isocyanate-terminated.
-
Dissolve the reactants in an appropriate volume of anhydrous solvent (e.g., DMF).
-
Add a catalytic amount of a suitable catalyst (e.g., DBTDL).
-
Heat the reaction mixture to a specific temperature (e.g., 70-80 °C) under a nitrogen atmosphere with constant stirring.
-
Monitor the reaction progress by techniques such as FTIR spectroscopy, observing the decrease in the isocyanate peak (around 2270 cm⁻¹). The reaction is typically continued until the isocyanate content reaches a theoretical value.
Step 2: Cross-linking with this compound
-
Cool the prepolymer solution to room temperature.
-
Prepare a solution of this compound in the anhydrous solvent. The amount of this compound should be calculated to achieve the desired cross-linking density. The molar ratio of the remaining isocyanate groups to the hydroxyl groups of the triol will determine the network structure.
-
Slowly add the this compound solution to the prepolymer solution under vigorous stirring.
-
Continue stirring at room temperature for a specified period to allow the cross-linking reaction to proceed.
-
Cast the resulting viscous solution into a mold (e.g., a petri dish).
-
Cure the cast solution at an elevated temperature (e.g., 60 °C) for 24 hours to ensure complete reaction.
-
After curing, immerse the resulting hydrogel film in deionized water to remove the solvent and any unreacted components. The hydrogel will swell during this process.
-
Equilibrate the hydrogel in fresh deionized water for several days before characterization.
Characterization of the Cross-linked Hydrogel
The successful synthesis and cross-linking of the hydrogel can be evaluated through various characterization techniques.
| Characterization Technique | Parameter to be Measured |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of urethane bond formation (disappearance of NCO peak, appearance of N-H and C=O peaks). |
| Swelling Studies | Determination of equilibrium water content and swelling kinetics. |
| Rheological Analysis | Measurement of storage (G') and loss (G'') moduli to determine the viscoelastic properties and gel strength. |
| Mechanical Testing | Evaluation of tensile strength and elongation at break to assess the mechanical integrity of the hydrogel. |
| Scanning Electron Microscopy (SEM) | Visualization of the porous network structure of the hydrogel in its dried state. |
Potential Signaling Pathway Visualization in Drug Delivery Application
If this hypothetical hydrogel were to be used for controlled drug release, the following diagram illustrates the logical relationship of its application.
Caption: Logical workflow of a hypothetical drug delivery system using the cross-linked hydrogel.
Conclusion
References
- 1. This compound | C7H16O3 | CID 227179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Hydrogels as Transdermal Delivery System for Pharmaceutical and Cosmetic Applications, and Hyaluronic Acid as a Polymer Model in Hydrogel Preparation[v1] | Preprints.org [preprints.org]
- 6. Thermosensitive Hydrogels Loaded with Resveratrol Nanoemulsion: Formulation Optimization by Central Composite Design and Evaluation in MCF-7 Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Experimental Frameworks for 1,4,7-Heptanetriol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1,4,7-Heptanetriol is a tri-functional alcohol offering a versatile scaffold for a variety of chemical transformations. Its three hydroxyl groups, spaced along a seven-carbon chain, provide multiple reaction sites for derivatization, cyclization, and polymerization. This document outlines potential applications and generalized experimental protocols for reactions involving this compound, drawing upon established principles of polyol chemistry. While specific literature detailing the reaction outcomes of this compound is limited, the following sections provide a foundational guide for its use in research and development.
Application Note I: Synthesis of Novel Cyclic Ethers
The structure of this compound makes it an ideal precursor for the synthesis of substituted cyclic ethers, such as functionalized tetrahydrofurans and oxepanes. These heterocycles are prevalent structural motifs in numerous biologically active compounds and natural products. The intramolecular cyclization of this compound can be achieved through acid-catalyzed dehydration. Depending on which hydroxyl groups participate in the cyclization, different ring sizes can be formed.
Logical Relationship: Cyclization Pathways of this compound
Caption: Potential intramolecular cyclization pathways of this compound.
Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization
This protocol provides a general procedure for the dehydration of this compound to form cyclic ethers. The specific conditions will influence the product distribution.
Materials:
-
This compound
-
Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-ZSM-5) or mineral acid (e.g., H₂SO₄, H₃PO₄)
-
Anhydrous solvent (e.g., toluene, xylenes)
-
Dean-Stark apparatus (for azeotropic removal of water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and the chosen solvent.
-
Add the acid catalyst. For solid catalysts, a typical loading is 10-20% by weight of the triol. For mineral acids, use a catalytic amount (e.g., 1-5 mol%).
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off. If a mineral acid was used, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cyclic ether(s).
Data Presentation:
| Parameter | Condition | Expected Outcome |
| Catalyst | Strong solid acids (e.g., zeolites) | May favor smaller ring formation (tetrahydrofuran derivatives). |
| Mineral acids (e.g., H₂SO₄) | May lead to a mixture of products and potential for intermolecular reactions. | |
| Temperature | Lower reflux temperatures | May favor kinetic products. |
| Higher reflux temperatures | May favor thermodynamic products. | |
| Reaction Time | Varies | Monitor by TLC or GC for optimal yield. |
Application Note II: this compound as a Building Block for Novel Polymers
The three hydroxyl groups of this compound can serve as initiation points for polymerization or as cross-linking agents in the synthesis of specialty polymers such as polyesters and polyurethanes. The resulting polymers may exhibit unique properties due to the specific spacing of the hydroxyl groups in the monomer.
Experimental Workflow: Polymer Synthesis
Caption: A generalized workflow for the synthesis of polymers from this compound.
Experimental Protocol: Synthesis of a Cross-linked Polyester (B1180765)
This protocol describes a general method for preparing a polyester using this compound as a cross-linking agent.
Materials:
-
This compound
-
A dicarboxylic acid or its anhydride (B1165640) (e.g., adipic acid, phthalic anhydride)
-
A diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol)
-
Esterification catalyst (e.g., p-toluenesulfonic acid, tin(II) octoate)
-
High-boiling point solvent (optional, for solution polymerization)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation head.
Procedure:
-
Charge the reaction vessel with the dicarboxylic acid, diol, and this compound (the ratio will determine the degree of cross-linking).
-
Add the esterification catalyst.
-
Heat the mixture under a slow stream of nitrogen to the desired reaction temperature (typically 150-220 °C).
-
Water will be formed as a byproduct and should be removed by distillation.
-
The progress of the polymerization can be monitored by measuring the acid number of the reaction mixture or by observing the increase in viscosity.
-
Once the desired molecular weight or degree of conversion is reached, cool the polymer.
-
The resulting polymer can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.
Data Presentation:
| Parameter | Influence on Polymer Properties |
| Ratio of Triol to Diol | Higher triol content leads to a higher degree of cross-linking, resulting in a more rigid and less soluble polymer. |
| Monomer Composition | The choice of dicarboxylic acid and diol will determine the fundamental properties of the polymer backbone (e.g., flexibility, crystallinity). |
| Catalyst Concentration | Affects the rate of polymerization. |
| Reaction Temperature and Time | Influences the final molecular weight and degree of cross-linking. |
Application Note III: Potential Pharmaceutical Intermediate
Polyols are widely used in the pharmaceutical industry as excipients and as starting materials for the synthesis of active pharmaceutical ingredients (APIs). This compound could serve as a precursor for the synthesis of various drug scaffolds. For instance, the hydroxyl groups can be functionalized to introduce pharmacophoric groups or to be used as handles for conjugation to other molecules.
Disclaimer: The experimental protocols provided herein are intended as a general guide. Researchers should conduct a thorough literature search for analogous reactions and optimize the conditions for their specific application. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4,7-Heptanetriol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4,7-heptanetriol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Hypothetical Synthesis Pathway
The proposed synthesis of this compound involves a two-step process:
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Double Michael Addition: A base-catalyzed conjugate addition of ethyl acetoacetate (B1235776) to two equivalents of ethyl acrylate (B77674) to form a triester-keto intermediate.
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Reduction: The simultaneous reduction of the ketone and three ester functionalities of the intermediate to the corresponding hydroxyl groups using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Caption: Proposed two-step synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Step 1: Double Michael Addition
Q1: My Michael addition is not proceeding, or the yield is very low. What are the possible causes?
A1: Low or no yield in the double Michael addition can be attributed to several factors. A systematic investigation is recommended.
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Inactive Base: The base (e.g., sodium ethoxide) may be old or have been improperly stored, leading to deactivation.
-
Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the ethyl acetoacetate.
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Poor Quality Reagents: The purity of ethyl acetoacetate and ethyl acrylate is crucial. Impurities can interfere with the reaction.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
| Parameter | Recommended | Troubleshooting Action |
| Base Quality | Freshly prepared or properly stored | Use a fresh batch of base. |
| Base Equivalents | Catalytic to stoichiometric | Increase the amount of base incrementally. |
| Reagent Purity | >98% | Purify starting materials by distillation. |
| Temperature | Room temperature to reflux | Gradually increase the reaction temperature. |
Q2: I am observing the formation of multiple products in my TLC analysis. What are the likely side products?
A2: The formation of multiple products is a common issue in tandem reactions.
-
Mono-adduct: The reaction may stall after the first Michael addition, leading to a significant amount of the mono-adduct.
-
Polymerization: Ethyl acrylate can polymerize under basic conditions.
-
Self-condensation of Ethyl Acetoacetate: While less likely under these conditions, self-condensation is a possibility.
To mitigate these side reactions, consider slow, dropwise addition of the ethyl acrylate to the solution of the base and ethyl acetoacetate. This maintains a low concentration of the acrylate, disfavoring polymerization.
Step 2: Reduction with LiAlH₄
Q3: The reduction of the intermediate is incomplete. What could be the issue?
A3: Incomplete reduction is often due to issues with the reducing agent or the reaction conditions.
-
Deactivated LiAlH₄: Lithium aluminum hydride is extremely reactive with moisture. Exposure to air will deactivate it.
-
Insufficient LiAlH₄: The reduction of one ketone and three esters to four hydroxyl groups requires a significant stoichiometric amount of hydride.
-
Low Reaction Temperature: While the reaction is highly exothermic, it may require an initial period at a non-zero temperature to ensure it proceeds to completion.
| Parameter | Recommended | Troubleshooting Action |
| LiAlH₄ Quality | Fresh, dry powder | Use a fresh, unopened bottle of LiAlH₄. |
| LiAlH₄ Equivalents | At least 4 molar equivalents | Increase the equivalents of LiAlH₄. |
| Solvent | Anhydrous THF or Et₂O | Ensure solvents are rigorously dried. |
Q4: The work-up of the LiAlH₄ reaction is problematic, leading to a low isolated yield.
A4: The work-up of LiAlH₄ reactions is critical for obtaining a good yield. The formation of gelatinous aluminum salts can trap the product. The Fieser work-up method is recommended for quenching the reaction and precipitating granular aluminum salts that are easier to filter.
Experimental Protocols
Protocol 1: Synthesis of the Triester-Keto Intermediate (Double Michael Addition)
Materials:
-
Ethyl acetoacetate
-
Ethyl acrylate
-
Sodium ethoxide (solid or freshly prepared solution in ethanol)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
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Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve sodium ethoxide (0.1 eq) in anhydrous ethanol.
-
Add ethyl acetoacetate (1.0 eq) to the stirred solution.
-
From the dropping funnel, add ethyl acrylate (2.2 eq) dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by pouring it into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of this compound (Reduction)
Materials:
-
Triester-keto intermediate from Protocol 1
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized water
-
15% Aqueous sodium hydroxide (B78521) solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend LiAlH₄ (4.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the triester-keto intermediate (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the intermediate dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams)
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'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Stir the resulting mixture until a white granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography.
Visual Troubleshooting Guide
Caption: Decision tree for troubleshooting low yields.
Technical Support Center: Purification of Crude 1,4,7-Heptanetriol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1,4,7-Heptanetriol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can include unreacted starting materials, byproducts from the synthesis, residual solvents, and water. The specific impurities will depend on the synthetic route used to prepare the triol.
Q2: Which purification method is most suitable for this compound?
The choice of purification method depends on the nature of the impurities and the desired final purity. Common methods for polyhydric alcohols like this compound include:
-
Vacuum Distillation: Effective for separating the triol from non-volatile impurities and some volatile impurities with significantly different boiling points.
-
Column Chromatography: Useful for separating the triol from impurities with different polarities.
-
Crystallization: Can be employed if a suitable solvent system is found that allows for selective crystallization of the triol.
Q3: What are the key physical properties of this compound relevant to its purification?
Key properties include:
-
Polarity: It is a polar molecule due to the three hydroxyl groups, which influences its solubility and behavior in chromatographic separations.[1]
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping/Unstable Boiling | Uneven heating or lack of boiling chips/stirring. | Use a magnetic stirrer or fresh boiling chips. Ensure the heating mantle is properly sized for the flask and provides even heating. |
| Product Not Distilling | Vacuum is not low enough or temperature is too low. | Check the vacuum pump and all connections for leaks. Gradually increase the temperature of the heating mantle. |
| Co-distillation of Impurities | Impurities have boiling points close to the product. | Consider using a fractionating column to improve separation. Alternatively, a pre-distillation purification step like an aqueous wash might be necessary. |
| Product Decomposition | The distillation temperature is too high. | Use a lower vacuum to decrease the boiling point. Ensure the heating mantle temperature is not set excessively high. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system (eluent). | Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal eluent that provides good separation (Rf value of product ~0.3-0.5). |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For highly polar compounds, a solvent system containing a small percentage of methanol (B129727) or ammonia (B1221849) in dichloromethane (B109758) can be effective.[6] |
| Cracked or Channeled Column Bed | Improper packing of the stationary phase. | Ensure the silica (B1680970) gel or alumina (B75360) is packed uniformly as a slurry and is not allowed to run dry. |
| Low Product Recovery | Product is irreversibly adsorbed onto the stationary phase or is spread across too many fractions. | Test the stability of your compound on silica gel.[6] Collect smaller fractions and analyze them by TLC to identify all product-containing fractions before combining them. |
Data Presentation
The following table summarizes typical performance metrics for different purification techniques. Note that specific values can vary significantly based on the exact experimental conditions.
| Purification Method | Typical Purity (GC/HPLC) | Typical Yield | Key Parameters to Optimize |
| Vacuum Distillation | 95-98% | 70-85% | Vacuum pressure, distillation temperature, fractionation efficiency. |
| Column Chromatography (Silica Gel) | >99% | 60-80% | Stationary phase, solvent system (eluent), column dimensions, flow rate. |
| Recrystallization | >99% | 50-70% | Solvent system, cooling rate, concentration. |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask.
-
Initiating Distillation: Begin stirring and gradually apply vacuum.
-
Heating: Once the desired vacuum is reached, slowly heat the flask using a heating mantle.
-
Fraction Collection: Collect the distillate in the receiving flask, monitoring the temperature and pressure. Discard any initial low-boiling fractions. Collect the main fraction corresponding to the boiling point of this compound under the applied vacuum.
-
Completion: Stop heating and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Add a layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical workflow for troubleshooting purification issues.
References
Technical Support Center: Reactions with 1,4,7-Heptanetriol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4,7-Heptanetriol. The following sections address common challenges encountered during synthesis and provide detailed experimental protocols and data to facilitate successful reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Reaction Selectivity: How can I selectively functionalize only one or two of the hydroxyl groups in this compound?
This is a common challenge due to the presence of three hydroxyl groups with similar reactivity. The key to achieving selectivity is the use of protecting groups.
-
Protecting Group Strategy: Employing a suitable protecting group strategy is crucial for the selective functionalization of this compound. The choice of protecting group will depend on the desired reaction conditions for subsequent steps. Silyl (B83357) ethers, such as TBDMS (tert-butyldimethylsilyl), are commonly used to protect hydroxyl groups and can be selectively removed under mild conditions.
-
Step-wise Protection: You can often achieve selective protection by carefully controlling the stoichiometry of the protecting group reagent. For instance, using one equivalent of a bulky protecting group may favor the protection of the less sterically hindered primary hydroxyl groups.
-
Orthogonal Protection: For multi-step syntheses, using orthogonal protecting groups is recommended. These are groups that can be removed under different conditions, allowing for the sequential deprotection and reaction of specific hydroxyl groups. For example, a silyl ether could be used to protect one hydroxyl group, while a benzyl (B1604629) ether protects another.
2. Low Reaction Yield: My reaction with this compound is giving a low yield. What are the possible causes and solutions?
Low yields can stem from several factors, including incomplete reactions, side reactions, and difficulties in product isolation.
-
Incomplete Reaction:
-
Reagent Stoichiometry: Ensure that the stoichiometry of your reagents is correct. For reactions like esterification or etherification, a slight excess of the acylating or alkylating agent may be necessary to drive the reaction to completion.
-
Reaction Time and Temperature: Polyol reactions can sometimes be sluggish. Consider increasing the reaction time or temperature, while monitoring for potential side product formation.
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active.
-
-
Side Reactions:
-
Over-reaction: In reactions like esterification, the formation of mono-, di-, and tri-substituted products is common.[1] To favor the desired product, careful control of stoichiometry and reaction conditions is essential.
-
Elimination Reactions: When using strong bases, particularly with secondary alcohols, elimination reactions can compete with substitution.
-
-
Product Isolation: Due to its high polarity, this compound and its derivatives can be challenging to extract from aqueous work-up solutions. Multiple extractions with a suitable organic solvent are often necessary.
3. Purification Challenges: I'm having difficulty purifying my this compound derivative. What purification techniques are recommended?
The high polarity of this compound and its derivatives often makes purification by standard silica (B1680970) gel chromatography challenging.
-
Normal-Phase Chromatography with Polar Solvents: While standard normal-phase chromatography with non-polar eluents may not be effective, using more polar solvent systems can improve separation. A gradient elution from a less polar to a more polar solvent system is often required.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18 silica) can be a good alternative. The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.
-
Specialized Chromatography Techniques: For very challenging separations, consider techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the separation of polar compounds.
-
Distillation: For less polar derivatives, such as fully esterified products, distillation under reduced pressure (molecular distillation) can be an effective purification method.[1]
4. Solubility Issues: In which solvents is this compound soluble?
Due to its three hydroxyl groups, this compound is a polar molecule. Its solubility will be highest in polar protic solvents.
-
Good Solubility: Water, methanol, ethanol, and isopropanol.
-
Moderate to Low Solubility: Acetonitrile, Tetrahydrofuran (THF), and Dichloromethane (DCM). Solubility in these solvents can often be improved by the addition of a co-solvent like methanol.
-
Insoluble: Non-polar solvents such as hexanes and toluene.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₃ | [2][3] |
| Molecular Weight | 148.20 g/mol | [2][3] |
| CAS Number | 3920-53-4 | [2][3] |
Table 2: General Reaction Conditions for Polyol Esterification
| Parameter | Condition | Notes |
| Reactants | Polyol, Carboxylic Acid (or acid chloride/anhydride) | Stoichiometry is critical for selectivity. |
| Catalyst | Acid (e.g., p-TsOH) or Base (e.g., DMAP) | Choice depends on the specific esterification method. |
| Solvent | Toluene, Benzene (B151609), or Dichloromethane | A solvent that allows for azeotropic removal of water is often used.[1] |
| Temperature | Varies (often reflux) | Dependent on the reactivity of the starting materials. |
| Work-up | Aqueous wash, extraction | Multiple extractions may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of this compound
This protocol is a general guideline for the synthesis of the tri-ester of this compound. Optimization may be required for specific carboxylic acids.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq.) in benzene or toluene.
-
Addition of Reagents: Add the carboxylic acid (3.3 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq.).
-
Reaction: Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or molecular distillation.[1]
Protocol 2: General Procedure for the Protection of a Primary Hydroxyl Group with TBDMSCl
This protocol provides a general method for the mono-protection of a primary alcohol, which can be adapted for this compound.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere.
-
Addition of Reagents: Add imidazole (B134444) (1.1 eq.) and stir until dissolved. Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl) (1.05 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for common issues in this compound reactions.
Caption: Logic for selecting a protecting group strategy for this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 1,4,7-Heptanetriol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,4,7-Heptanetriol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound can be synthesized through various routes, primarily involving the reduction of a carbonyl precursor. A common and effective method is the reduction of a keto-diester, such as dimethyl 4-oxoheptanedioate, using a strong reducing agent like Lithium Aluminum Hydride (LiAlH4). Another potential route involves the hydroboration-oxidation of a suitable diene, though the starting material may be less accessible.
Q2: What are the critical reaction parameters to control during the reduction of a keto-diester to this compound?
A2: The critical parameters for the reduction of a keto-diester (e.g., dimethyl 4-oxoheptanedioate) with LiAlH4 are:
-
Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reduction and minimize side reactions.
-
Reagent Stoichiometry: A sufficient excess of LiAlH4 is required to ensure the complete reduction of both the ketone and the two ester functional groups.
-
Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential, as LiAlH4 reacts violently with protic solvents like water and alcohols.
-
Work-up Procedure: A careful quenching and work-up procedure is necessary to neutralize the excess reducing agent and hydrolyze the aluminum salts to isolate the triol.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reduction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be carefully quenched and spotted on a TLC plate. The disappearance of the starting keto-diester spot and the appearance of a more polar product spot (lower Rf value) indicates the progression of the reaction. Staining with a suitable agent, such as potassium permanganate, can help visualize the spots.
Q4: What are the recommended methods for the purification of this compound?
A4: this compound is a polar compound due to the three hydroxyl groups.[1][2][3] Purification is typically achieved through column chromatography on silica (B1680970) gel. A polar eluent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) in hexane, is commonly used to elute the triol. Due to its high polarity, it may be necessary to use a more polar stationary phase or a different chromatographic technique if separation is challenging. Distillation under high vacuum is another potential purification method for thermally stable polyols.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound via the reduction of a keto-diester.
Problem 1: Low or No Product Yield
Possible Causes:
-
Inactive or insufficient reducing agent.
-
Presence of moisture in the reaction setup.
-
Incomplete reaction.
-
Loss of product during work-up and purification.
Solutions:
| Cause | Solution |
| Inactive or insufficient reducing agent | Use a fresh bottle of LiAlH4 and ensure it is properly stored. Increase the molar equivalents of the reducing agent. |
| Presence of moisture | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction | Increase the reaction time or temperature (with caution). Monitor the reaction by TLC until the starting material is consumed. |
| Product loss during work-up | Ensure proper pH adjustment during the work-up to minimize the formation of soluble aluminum salts that can emulsify. Perform multiple extractions with a suitable organic solvent. |
Problem 2: Formation of Side Products
Possible Causes:
-
Incomplete reduction leading to the formation of diols or keto-alcohols.
-
Side reactions due to high reaction temperatures.
Solutions:
| Side Product | Possible Cause | Mitigation Strategy |
| Keto-diols or hydroxy-esters | Insufficient reducing agent or short reaction time. | Increase the amount of LiAlH4 and prolong the reaction time. Monitor by TLC for complete conversion. |
| Unidentified impurities | High reaction temperature. | Maintain a low temperature (e.g., 0 °C) during the addition of the reducing agent and allow the reaction to slowly warm to room temperature. |
Experimental Protocol: Synthesis of this compound by Reduction of Dimethyl 4-oxoheptanedioate
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
Dimethyl 4-oxoheptanedioate
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Sulfuric Acid (10% aqueous solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH4 (e.g., 3-4 equivalents) in anhydrous diethyl ether.
-
Addition of Substrate: The flask is cooled to 0 °C in an ice bath. A solution of dimethyl 4-oxoheptanedioate (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction is monitored by TLC.
-
Quenching: The reaction mixture is cooled again to 0 °C. The excess LiAlH4 is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again water. This procedure is known as the Fieser work-up and helps to precipitate the aluminum salts as a granular solid.
-
Filtration and Extraction: The resulting suspension is filtered, and the solid aluminum salts are washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by column chromatography on silica gel.
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Guide for Low Product Yield.
References
Identifying and removing impurities from 1,4,7-Heptanetriol
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing impurities from 1,4,7-Heptanetriol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Question: I am seeing multiple spots on my TLC plate after synthesis. How do I identify the main product and the impurities?
Answer:
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of several compounds in your crude product. For a polar molecule like this compound, a polar stationary phase like silica (B1680970) gel is commonly used.
-
Identifying the Product: The spot with the lowest retention factor (Rf), the one that travels the least distance up the plate, is likely your desired triol product due to its high polarity and strong interaction with the silica gel.
-
Identifying Impurities: Spots with higher Rf values are less polar impurities. These could include unreacted starting materials, partially reacted intermediates (e.g., diols), or side-products from the synthesis.
-
Visualization: Since this compound lacks a UV chromophore, you will need to use a visualization agent. Staining with a p-anisaldehyde solution followed by gentle heating is an effective method for visualizing polyols on a TLC plate.
Question: My purified this compound shows a broad peak in the GC-MS analysis. What could be the cause?
Answer:
A broad peak in Gas Chromatography-Mass Spectrometry (GC-MS) can indicate several issues. Given that this compound is a polar compound with three hydroxyl groups, direct injection into a GC-MS is often problematic.
-
Incomplete Derivatization: For GC-MS analysis of polyols, derivatization to increase volatility and thermal stability is crucial.[1] Incomplete silylation (e.g., with BSTFA) can lead to a mixture of partially and fully derivatized products, resulting in broad or multiple peaks. Ensure your sample is completely dry before adding the derivatizing agent, as moisture will consume the reagent.[1]
-
Column Polarity: The choice of GC column is important. For the analysis of derivatized polyols, a mid-polarity column is often a good starting point.[2]
-
Injection Temperature: Too high of an injection temperature can cause degradation of the analyte, leading to peak broadening.
Question: During column chromatography, my product is eluting with the solvent front. How can I achieve better separation?
Answer:
If your product is eluting with the solvent front, it indicates that the mobile phase is too polar, causing the compound to have a weak interaction with the stationary phase.
-
Adjusting Mobile Phase Polarity: Start with a less polar solvent system. For normal-phase chromatography on silica gel, you can begin with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727).[3][4]
-
Consider HILIC: For highly polar compounds like triols, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[5][6] HILIC uses a polar stationary phase with a partially aqueous mobile phase, which can provide better retention for very polar analytes.[5][6]
Question: I am having difficulty removing a persistent impurity that has a similar polarity to this compound. What should I do?
Answer:
Separating impurities with similar polarities can be challenging.
-
Gradient Elution: Employ a shallow gradient elution in your column chromatography.[4] A slow and gradual increase in the polarity of the mobile phase can enhance the resolution between compounds with close Rf values.[4]
-
Alternative Chromatographic Techniques: If normal-phase chromatography is insufficient, consider reversed-phase chromatography with a highly aqueous mobile phase or HILIC.[5][6]
-
Fractional Distillation under Reduced Pressure: If the impurity has a different boiling point, fractional distillation under reduced pressure can be an effective purification method.[7][8][9][10] This is particularly useful for removing residual solvents or volatile byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a sample of this compound?
A1: The impurities will largely depend on the synthetic route used. Common impurities could include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be various aldehydes, ketones, or esters.
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Partially Reduced Intermediates: If the synthesis involves the reduction of a carbonyl or ester, corresponding diols or hydroxy-ketones/esters may be present.
-
Solvents: Residual solvents from the reaction or initial purification steps.
-
Catalyst Residues: If a catalyst was used in the synthesis.
Q2: What analytical techniques are most suitable for assessing the purity of this compound?
A2:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. As this compound is not volatile, it requires derivatization (e.g., silylation) prior to analysis.[1][2][11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and polar compounds.[13] For triols, techniques like reversed-phase HPLC with an aqueous mobile phase or HILIC can be used.[5][6] Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, as this compound lacks a strong UV chromophore.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help in identifying impurities by comparing the spectra to that of a pure standard.
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization is a common technique for purifying solid compounds.[14][15][16][17][18] However, this compound is often a liquid or a low-melting solid at room temperature, which can make recrystallization challenging. If it is a solid, finding a suitable solvent system where the triol is soluble at high temperatures but insoluble at low temperatures is key.[14][16] For waxy solids or oils, "oiling out" can be a problem.[17][19] In such cases, chromatography or distillation are generally more effective purification methods.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Principle of Separation | Typical Impurities Removed | Advantages | Disadvantages |
| Fractional Distillation (Vacuum) | Differences in boiling points.[7][9] | Volatile starting materials, solvents, and lower boiling point byproducts. | Effective for large quantities; can remove volatile impurities. | Not suitable for non-volatile impurities; potential for thermal degradation.[10] |
| Silica Gel Column Chromatography | Adsorption based on polarity.[3][20] | Less polar impurities (e.g., unreacted starting materials, mono- and di-substituted intermediates). | Versatile; good for separating compounds with different polarities. | Can be time-consuming; may require large volumes of solvent. |
| Reversed-Phase Chromatography | Partitioning based on hydrophobicity.[6] | More polar impurities. | Can be effective when normal-phase is not. | This compound may have poor retention.[6] |
| Recrystallization | Differential solubility.[14][16] | Impurities that are more soluble in the chosen solvent. | Can yield very pure product if a suitable solvent is found. | May not be feasible if the compound is an oil or low-melting solid.[19] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound (with Derivatization)
Objective: To identify and quantify impurities in a this compound sample.
Principle: Polyols are derivatized to increase their volatility for GC-MS analysis. Trimethylsilyl (TMS) ethers are commonly prepared.[1]
Materials:
-
This compound sample
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the this compound sample into a GC vial.
-
Drying: Ensure the sample is completely dry. If necessary, dry under high vacuum.
-
Derivatization: a. Add 100 µL of anhydrous pyridine to the vial. b. Add 200 µL of BSTFA with 1% TMCS. c. Tightly cap the vial and heat at 70°C for 30 minutes.[1]
-
GC-MS Analysis: a. Cool the vial to room temperature. b. Inject 1 µL of the derivatized sample into the GC-MS. c. A typical GC program would start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C). d. The mass spectrometer can be operated in full scan mode to identify unknown impurities.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
Objective: To remove less polar impurities from a crude this compound sample.
Principle: Separation is based on the differential adsorption of compounds to the polar silica gel stationary phase. Less polar compounds elute first.[3][20]
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Hexane
-
Ethyl acetate
-
Methanol
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Column Packing: a. Prepare a slurry of silica gel in hexane. b. Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a small amount of the initial mobile phase or dichloromethane). b. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried silica to the top of the column.
-
Elution: a. Begin elution with a non-polar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). b. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate and then introducing methanol if necessary (gradient elution).[4]
-
Fraction Collection and Analysis: a. Collect fractions in test tubes. b. Analyze the fractions by TLC to identify those containing the pure product. c. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting common issues in this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 9. Purification [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
- 11. Gas-chromatographic determination of polyol profiles in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Recrystallization [sites.pitt.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Recrystallization [wiredchemist.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. Home Page [chem.ualberta.ca]
- 19. benchchem.com [benchchem.com]
- 20. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
Technical Support Center: Stabilizing 1,4,7-Heptanetriol Under Reaction Conditions
Welcome to the technical support center for 1,4,7-heptanetriol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and stabilization of this compound in various reaction conditions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise when working with this compound.
Issue 1: Low or No Reactivity of Hydroxyl Groups
-
Question: I am trying to perform a reaction with this compound, but I am observing low or no conversion. What could be the issue?
-
Possible Causes & Solutions:
-
Steric Hindrance: The secondary hydroxyl group at the C4 position may be less reactive than the primary hydroxyl groups at the C1 and C7 positions due to steric hindrance.
-
Solution: Consider using more forcing reaction conditions, such as higher temperatures or longer reaction times. Alternatively, employing a more reactive reagent or a suitable catalyst can enhance reactivity. For selective reactions, protecting the more reactive primary hydroxyl groups first may be necessary.
-
Inadequate Solvent: this compound is a polar molecule. The choice of solvent can significantly impact its solubility and the accessibility of its hydroxyl groups.
-
Solution: Ensure that this compound is fully dissolved in the reaction solvent. Polar aprotic solvents like DMF, DMSO, or THF are often good choices.
-
Reagent Quality: The reagents used may have degraded or may not be of sufficient purity.
-
Solution: Use freshly opened or purified reagents and ensure they are handled under appropriate inert conditions if they are sensitive to air or moisture.
-
Issue 2: Formation of Undesired Side Products
-
Question: My reaction is producing a complex mixture of products instead of the desired compound. What are the likely side reactions and how can I minimize them?
-
Possible Causes & Solutions:
-
Over-reaction/Multiple Substitutions: Due to the presence of three hydroxyl groups, multiple substitutions can occur, leading to a mixture of mono-, di-, and tri-substituted products.
-
Solution: To achieve mono-substitution, use a stoichiometric amount of the reagent or even a slight excess of this compound. For di- or tri-substitution, use a corresponding excess of the reagent. Careful control of reaction temperature and addition rate of the reagent can also improve selectivity.
-
Intramolecular Cyclization (Dehydration): Under strong acidic conditions and/or high temperatures, intramolecular cyclization via dehydration can occur, leading to the formation of cyclic ethers. The 1,4- and 1,7-hydroxyl groups can potentially form five- and eight-membered rings, respectively.
-
Solution: Avoid strongly acidic conditions and high temperatures if cyclization is not the desired outcome. If acidic conditions are necessary, consider using milder acids or performing the reaction at lower temperatures. The use of protecting groups for two of the three hydroxyls can prevent this side reaction.
-
Oxidation: The primary and secondary hydroxyl groups are susceptible to oxidation to aldehydes, ketones, or carboxylic acids in the presence of oxidizing agents.
-
Solution: If oxidation is not the intended reaction, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are free from oxidizing impurities.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my product from the reaction mixture containing this compound and its derivatives. What purification strategies are effective?
-
Possible Causes & Solutions:
-
High Polarity: this compound and its partially substituted derivatives are highly polar, which can make them difficult to separate from other polar reagents or byproducts using standard silica (B1680970) gel chromatography. They may also have low solubility in common organic solvents used for extraction.
-
Solution:
-
Chromatography: Consider using reverse-phase chromatography or a more polar stationary phase like alumina. A gradient elution with a polar solvent system (e.g., methanol/dichloromethane (B109758) or ethyl acetate (B1210297)/hexanes with increasing polarity) on normal phase silica can also be effective.
-
Extraction: If the product is significantly less polar than the starting triol, a liquid-liquid extraction may be possible. Ensure the aqueous layer is saturated with salt (brine) to minimize the loss of polar compounds.
-
Distillation: For volatile products, distillation under reduced pressure could be a viable purification method.
-
Derivatization: In some cases, protecting the remaining free hydroxyl groups can make the product less polar and easier to purify by standard chromatography. The protecting groups can then be removed in a subsequent step.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a hygroscopic compound and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption. It should be kept in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Q2: How can I selectively protect the hydroxyl groups of this compound?
A2: Selective protection is crucial for many synthetic applications.
-
Primary vs. Secondary Hydroxyls: The primary hydroxyl groups at C1 and C7 are generally more reactive than the secondary hydroxyl group at C4. This difference in reactivity can be exploited for selective protection.
-
Bulky Protecting Groups: Using a bulky protecting group, such as a silyl (B83357) ether (e.g., TBDMS or TIPS), can favor the protection of the less sterically hindered primary hydroxyl groups.
-
Diol Protection: It is possible to protect the 1,4-diol or 1,7-diol moieties using reagents that form cyclic acetals or ketals, although the formation of a seven-membered ring for the 1,4-diol might be less favorable than for a 1,3- or 1,2-diol.
Q3: What are the potential decomposition pathways for this compound under harsh conditions?
A3: Under harsh conditions, this compound can undergo several decomposition pathways:
-
Dehydration: At high temperatures, especially in the presence of an acid or base catalyst, it can undergo intermolecular or intramolecular dehydration to form ethers or cyclic ethers.
-
Oxidation: Strong oxidizing agents can oxidize the hydroxyl groups to carbonyls or carboxylic acids.
-
Thermal Decomposition: At very high temperatures, cleavage of C-C bonds can occur. Polyhydric alcohols, in general, tend to have good thermal stability.[1][2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₃ | [3] |
| Molecular Weight | 148.20 g/mol | [3] |
| CAS Number | 3920-53-4 | [4] |
| Appearance | Colorless liquid or solid | |
| Boiling Point | Decomposes before boiling at atmospheric pressure | |
| Solubility | Soluble in water, methanol, ethanol. | |
| Density | ~1.04 g/cm³ (predicted) |
Experimental Protocols
Protocol 1: General Procedure for Mono-acylation of this compound
This protocol aims for the selective mono-acylation, likely at the more reactive primary hydroxyl groups.
-
Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.1 eq).
-
Reagent Addition: Cool the mixture to 0 °C. Slowly add the acylating agent (e.g., an acid chloride or anhydride, 0.9-1.0 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed or the reaction has reached the desired conversion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Protection of Primary Hydroxyl Groups with a Silyl Ether
This protocol describes the selective protection of the primary hydroxyl groups.
-
Setup: Dissolve this compound (1.0 eq) and a base (e.g., imidazole (B134444) or triethylamine, 2.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Reagent Addition: Add a bulky silylating agent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl), 2.1 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the formation of the di-protected product.
-
Work-up: Quench the reaction with water and extract with a non-polar solvent like diethyl ether or hexanes.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by flash column chromatography.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
Troubleshooting guide for 1,4,7-Heptanetriol synthesis side reactions
Technical Support Center: 1,4,7-Heptanetriol Synthesis
This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My initial acylation of diethyl malonate is giving a low yield. What are the possible causes and solutions?
A1: Low yields in the acylation of diethyl malonate can stem from several factors. Incomplete deprotonation of the malonate is a common issue. Ensure your base (e.g., sodium ethoxide) is fresh and anhydrous, as moisture will consume the base. Another potential problem is the purity of your acyl chloride. If it has degraded, the reaction will be inefficient. Consider purifying the acyl chloride by distillation before use. Side reactions, such as O-acylation, can also occur, though they are generally less favored than C-acylation with malonic esters.
Q2: During the alkylation of the β-ketoester intermediate, I am observing significant amounts of starting material and a dialkylated byproduct. How can I improve the selectivity?
A2: The presence of unreacted starting material suggests incomplete deprotonation or insufficient reaction time. As with the initial acylation, ensure your base is anhydrous and allow the reaction to stir for an adequate duration. The formation of a dialkylated byproduct is a known issue in malonic ester synthesis. To minimize this, use a slight excess (1.1 to 1.2 equivalents) of the β-ketoester relative to the alkylating agent. Adding the alkylating agent slowly at a low temperature can also improve selectivity for mono-alkylation.
Q3: The decarboxylation step is not proceeding to completion, and I am isolating the β-keto acid. What should I do?
A3: Incomplete decarboxylation is typically due to insufficient heating or the presence of impurities that interfere with the reaction. Ensure the reaction is heated to a temperature high enough to facilitate the loss of CO2, which can be monitored by gas evolution. The presence of residual base or acid from the previous step can sometimes hinder the desired reaction. A proper workup to neutralize the reaction mixture before attempting decarboxylation is crucial.
Q4: After the reduction of the ketone intermediate, my product is a complex mixture, and the yield of this compound is low. What are the likely side reactions?
A4: A complex product mixture after the reduction and deprotection steps often points to issues with the protecting groups or the reducing agent. If you are using a strong reducing agent like lithium aluminum hydride (LiAlH₄), it can cleave some protecting groups prematurely. A milder reducing agent like sodium borohydride (B1222165) (NaBH₄) is often preferred for the reduction of ketones in the presence of acid-sensitive protecting groups. Incomplete deprotection is another major cause of low yields. Ensure that the deprotection conditions are suitable for all protecting groups used and that the reaction is allowed to proceed to completion.
Data Presentation: Impact of Reducing Agent on Product Distribution
The choice of reducing agent for the ketone intermediate can significantly impact the product distribution. The following table provides a hypothetical comparison of outcomes.
| Reducing Agent | Desired Product (this compound) Yield | Diol Byproduct (from incomplete deprotection) | Unreacted Ketone |
| Sodium Borohydride (NaBH₄) | 85% | 10% | 5% |
| Lithium Aluminum Hydride (LiAlH₄) | 60% | 25% (due to premature cleavage) | 15% |
Experimental Protocols
A plausible synthetic route for this compound is outlined below.
Step 1: Acylation of Diethyl Malonate
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol (B145695) at 0 °C, add diethyl malonate (1.0 eq) dropwise.
-
After stirring for 30 minutes, add a solution of 3-(tert-butyldimethylsilyloxy)propanoyl chloride (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Step 2: Alkylation of the β-Ketoester
-
To a solution of the β-ketoester from Step 1 (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq).
-
After hydrogen evolution ceases, add a solution of 1-bromo-3-(tetrahydro-2H-pyran-2-yloxy)propane (1.0 eq) in anhydrous THF.
-
Stir the reaction at room temperature for 18 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.
Step 3: Decarboxylation
-
Dissolve the product from Step 2 in a mixture of acetic acid and water.
-
Heat the solution to reflux (approximately 110-120 °C) for 4 hours, monitoring for the cessation of CO₂ evolution.
-
Cool the reaction mixture, neutralize with saturated aqueous sodium bicarbonate, and extract with dichloromethane.
-
Dry the organic layer, filter, and concentrate to yield the ketone intermediate.
Step 4: Reduction and Deprotection
-
Dissolve the ketone from Step 3 in methanol (B129727) at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise.
-
Stir for 2 hours, then quench with acetone.
-
Remove the methanol under reduced pressure. Add dilute hydrochloric acid to the residue and stir for 4 hours to remove both the TBDMS and THP protecting groups.
-
Neutralize the solution with sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound with potential side reactions.
Caption: Troubleshooting workflow for low-yield this compound synthesis.
Technical Support Center: Strategies for Reaction Optimization in Organic Chemistry
Welcome to the technical support center for reaction optimization in organic chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues in organic reactions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low product yield is a frequent challenge in organic synthesis. A systematic investigation of reagents, reaction conditions, and work-up procedures is crucial to identify the root cause.[1][2][3]
Troubleshooting Workflow for Low Yield:
References
How to prevent the degradation of 1,4,7-Heptanetriol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 1,4,7-Heptanetriol during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I suspect my this compound has degraded. What are the common signs of degradation?
A1: Degradation of this compound, a polyol, can manifest in several ways. Common indicators include:
-
Discoloration: A change from a colorless or white solid to a yellow or brownish hue can indicate oxidation or other degradation pathways.
-
Change in Physical State: Unexpected changes in viscosity (if molten) or the appearance of precipitates can suggest polymerization or the formation of insoluble byproducts.
-
Odor: The development of an unusual or acrid odor may signal the formation of volatile degradation products.
-
Inconsistent Experimental Results: Variability in reaction kinetics, product yield, or formulation performance can be a sign of reactant degradation.
Q2: What are the primary causes of this compound degradation?
A2: The degradation of polyols like this compound is often initiated by:
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Oxidation: Exposure to air (oxygen), especially at elevated temperatures or in the presence of metal catalysts, can lead to the oxidation of the hydroxyl groups, forming aldehydes, ketones, or carboxylic acids.
-
Thermal Stress: High temperatures can cause dehydration, ether formation, or even carbon-carbon bond cleavage.
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Hydrolysis: While less common for a triol itself, if used in ester-based formulations, the degradation of the ester linkage can occur in the presence of water, especially under acidic or basic conditions.[1]
-
Photodegradation: Exposure to UV light can generate free radicals and initiate degradation pathways.[2]
Q3: How can I prevent the oxidative degradation of my this compound?
A3: To minimize oxidative degradation, consider the following preventative measures:
-
Inert Atmosphere: Store and handle the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Use of Antioxidants: The addition of antioxidants can inhibit the free-radical chain processes of oxidation.[3] Phenolic antioxidants or secondary aromatic amines have been shown to be effective in protecting similar compounds.[3][4]
-
Chelating Agents: If trace metal contamination is a concern, adding a chelating agent can sequester metal ions that might catalyze oxidation.
Q4: My experiment requires heating this compound. How can I minimize thermal degradation?
A4: When heating this compound, it is crucial to:
-
Use the Lowest Possible Temperature: Determine the minimum temperature required for your application and avoid excessive heating.
-
Maintain an Inert Atmosphere: As with preventing oxidation, heating under a nitrogen or argon blanket will help prevent thermo-oxidative degradation.
-
Limit Heating Time: Prolonged exposure to high temperatures increases the likelihood of degradation.
Storage and Handling Recommendations
To ensure the long-term stability of this compound, proper storage and handling are paramount. The following table summarizes the recommended conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dark place (<15°C recommended). | Minimizes the rate of thermally induced degradation. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | Prevents oxidation by atmospheric oxygen. |
| Light Exposure | Store in an opaque or amber container. | Protects against photodegradation.[2] |
| Moisture | Store in a tightly sealed container in a dry environment. | Although a polyol, minimizing water absorption is good practice to prevent potential hydrolytic side reactions in formulations. |
| Material Compatibility | Use glass or inert polymer (e.g., PTFE) containers and handling equipment. | Avoids potential contamination from or reaction with incompatible materials. |
Experimental Protocol: Evaluating Antioxidant Efficacy
This protocol outlines a general method for assessing the effectiveness of an antioxidant in preventing the thermal degradation of this compound.
Objective: To determine the ability of a selected antioxidant to mitigate the degradation of this compound under thermal stress.
Materials:
-
This compound
-
Selected Antioxidant (e.g., BHT, Vitamin E, or a hindered phenolic antioxidant)
-
Inert gas (Nitrogen or Argon)
-
Heating block or oven with precise temperature control
-
Glass vials with PTFE-lined caps
-
Analytical instrumentation (e.g., GC-MS, FTIR, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the antioxidant in a suitable volatile solvent (if the antioxidant is a solid).
-
In separate vials, add a known amount of this compound.
-
To the test samples, add the antioxidant at a predetermined concentration (e.g., 0.1%, 0.5%, 1.0% w/w).
-
Prepare a control sample containing only this compound.
-
If a solvent was used, gently remove it under a stream of inert gas at low heat.
-
-
Stress Conditions:
-
Blanket all samples with an inert gas and seal the vials tightly.
-
Place the vials in a heating block or oven at a temperature known to induce degradation (e.g., 100°C, 120°C, or 150°C).
-
Remove samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
At each time point, cool the samples to room temperature.
-
Analyze the samples using appropriate analytical techniques:
-
UV-Vis Spectroscopy: Monitor for the development of chromophores, which can indicate degradation (e.g., yellowing).
-
FTIR Spectroscopy: Look for changes in the hydroxyl (-OH) stretch and the appearance of carbonyl (C=O) peaks, which would indicate oxidation.
-
GC-MS: Quantify the remaining this compound and identify any degradation products.
-
-
-
Data Interpretation:
-
Compare the analytical data from the antioxidant-treated samples to the control samples at each time point.
-
A significant reduction in the formation of degradation products and a slower decrease in the concentration of this compound in the treated samples indicate effective stabilization by the antioxidant.
-
Visual Guides
Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.
Caption: Recommended workflow for the proper storage and handling of this compound.
References
- 1. komatsu.jp [komatsu.jp]
- 2. How to Prevent Degradation in Polyurethane Applications? [eureka.patsnap.com]
- 3. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 4. PREVENTION OF POLYURETHANE OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS: STRUCTURE FUNCTION RELATIONSHIPS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 1,4,7-Heptanetriol
Welcome to the technical support center for the synthesis and scale-up of 1,4,7-Heptanetriol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory and during pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach for this compound, especially when considering commercially available starting materials, involves a two-step process starting from 4-oxoheptanedioic acid. The first step is the esterification of the dicarboxylic acid to prevent side reactions during reduction. The second step is the reduction of the ketone and the two ester functionalities to the corresponding triol.
Q2: What are the critical parameters to control during the reduction step?
The reduction of the keto-ester intermediate is a critical step. Key parameters to control include the choice of reducing agent, reaction temperature, and stoichiometry. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce both the ketone and the esters. The reaction is highly exothermic and requires careful temperature control, often by slow addition of the reducing agent at low temperatures (e.g., 0 °C). Maintaining an inert atmosphere is also crucial to prevent quenching of the highly reactive reducing agent.
Q3: My overall yield is low. What are the potential causes?
Low overall yield can stem from several factors:
-
Incomplete Esterification: If the initial esterification of 4-oxoheptanedioic acid is not complete, the free carboxylic acid groups can react with the reducing agent in the subsequent step, leading to a complex mixture and lower yield of the desired triol.
-
Suboptimal Reduction: Inadequate amounts of the reducing agent or poor temperature control can lead to incomplete reduction, resulting in a mixture of partially reduced products.
-
Difficult Purification: this compound is a highly polar compound, which can make extraction and purification challenging, potentially leading to product loss.
-
Side Reactions: At higher temperatures, side reactions may occur, leading to the formation of byproducts.
Q4: I am observing multiple spots on my TLC plate after the reduction. What could they be?
Multiple spots on a TLC plate after the reduction step could indicate a mixture of products. Possible species include:
-
Unreacted starting keto-ester.
-
Partially reduced intermediates, such as the diol-ketone or the hydroxy-ester.
-
The desired this compound.
-
Byproducts from side reactions.
Running co-spots with your starting material and using different staining agents can help in identifying the spots.
Q5: How can I effectively purify this compound?
Due to its high polarity and multiple hydroxyl groups, this compound is not amenable to standard silica (B1680970) gel chromatography with non-polar eluents. Purification strategies include:
-
Flash chromatography on silica gel using a polar solvent system (e.g., dichloromethane (B109758)/methanol or ethyl acetate (B1210297)/ethanol).
-
Reverse-phase chromatography may also be an option.
-
Distillation under high vacuum (Kugelrohr) can be effective for removing non-volatile impurities.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Esterification | Incomplete reaction due to insufficient catalyst or reaction time. | Increase the amount of acid catalyst (e.g., sulfuric acid) or extend the reaction time. Ensure efficient removal of water, for example, by using a Dean-Stark apparatus. |
| Reversibility of the reaction. | Use a large excess of the alcohol (e.g., ethanol) to drive the equilibrium towards the product. | |
| Exothermic and Uncontrolled Reduction | Too rapid addition of the reducing agent. | Add the reducing agent portion-wise or as a solution via a dropping funnel at a controlled rate, maintaining the internal temperature below a set limit (e.g., 5-10 °C). |
| Inadequate cooling. | Ensure the reaction flask is adequately submerged in a cooling bath (e.g., ice-salt or dry ice-acetone). | |
| Product is difficult to extract from the aqueous layer | The high polarity of the triol leads to high water solubility. | Perform multiple extractions with a polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Saturating the aqueous layer with sodium chloride can also help to "salt out" the product into the organic phase. |
| Formation of a gelatinous precipitate during work-up of the reduction | Formation of aluminum salts from the reducing agent. | Employ a Fieser work-up: sequential and careful addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This should produce a granular precipitate that is easier to filter. |
| Product appears as a viscous oil that is difficult to handle | Residual solvent or impurities. | Dry the product under high vacuum at a slightly elevated temperature. If impurities are suspected, attempt purification by high-vacuum distillation or chromatography. |
Experimental Protocols
Step 1: Diethyl 4-oxoheptanedioate Synthesis
This protocol describes the Fischer esterification of 4-oxoheptanedioic acid.
Materials:
-
4-Oxoheptanedioic acid
-
Absolute ethanol (B145695)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 4-oxoheptanedioic acid (1 equivalent), absolute ethanol (10 equivalents), and a catalytic amount of concentrated sulfuric acid (0.1 equivalents) in toluene is heated to reflux with a Dean-Stark apparatus.
-
The reaction is monitored by TLC until all the starting material has been consumed.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford diethyl 4-oxoheptanedioate as an oil.
| Parameter | Value |
| Reaction Time | 4-8 hours |
| Reflux Temperature | ~80-110 °C (depending on solvent composition) |
| Expected Yield | 90-95% |
| Purity (by NMR) | >95% |
Step 2: this compound Synthesis
This protocol details the reduction of diethyl 4-oxoheptanedioate to this compound.
Materials:
-
Diethyl 4-oxoheptanedioate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
A solution of diethyl 4-oxoheptanedioate (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction is carefully quenched by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and then water again at 0 °C.
-
The resulting precipitate is filtered off and washed with hot THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by flash chromatography or high-vacuum distillation.
| Parameter | Value |
| Reaction Time | 12-18 hours |
| Reaction Temperature | 0 °C to room temperature |
| Expected Yield | 70-85% |
| Purity (after purification) | >98% |
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Validation & Comparative
A Comparative Guide to 1,4,7-Heptanetriol and Other Triols in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate polyol compounds is a critical consideration in the synthesis of a wide array of materials, from polymers to complex pharmaceutical intermediates. Among these, triols, with their three hydroxyl functionalities, offer unique opportunities for creating branched structures, crosslinked networks, and multifunctional scaffolds. This guide provides a comparative analysis of 1,4,7-heptanetriol against other common triols, offering insights into its potential advantages and applications in synthesis, supported by available data and generalized experimental protocols.
Introduction to this compound
This compound is a tri-functional alcohol with the chemical formula C7H16O3.[1][2] Its structure consists of a seven-carbon chain with hydroxyl groups at the 1, 4, and 7 positions.[1][2] This arrangement of two primary and one secondary hydroxyl group provides a unique combination of reactivity and flexibility, making it an interesting candidate for various synthetic applications.
Physicochemical Properties: A Comparative Overview
A fundamental comparison between this compound and other common triols, such as the ubiquitous glycerol (B35011) (propane-1,2,3-triol) and another isomer, 1,2,3-heptanetriol, reveals differences in their physical properties that can influence their behavior in synthetic preparations.[1][2][3][4][5][6]
| Property | This compound | Glycerol (Propane-1,2,3-triol) | 1,2,3-Heptanetriol |
| Molecular Formula | C7H16O3[1][2] | C3H8O3[3] | C7H16O3[5][6] |
| Molecular Weight ( g/mol ) | 148.20[1][2] | 92.09[3] | 148.20[5][6] |
| Boiling Point (°C) | Not available | 290 (decomposes)[7] | Not available |
| Melting Point (°C) | Not available | 17.9 | 52-55[8] |
| LogP (octanol/water) | -0.3 (Predicted)[1] | -1.76 | 0.1 (Predicted)[3] |
| Hydrogen Bond Donor Count | 3[1] | 3[3] | 3[3] |
| Hydrogen Bond Acceptor Count | 3[1] | 3[3] | 3[3] |
| Hydroxyl Group Types | 2 Primary, 1 Secondary | 2 Primary, 1 Secondary | 1 Primary, 2 Secondary |
The longer carbon chain of the heptanetriol isomers compared to glycerol suggests a greater hydrophobic character, which can influence solubility in different solvent systems and the properties of resulting polymers. The different placement of the hydroxyl groups in the isomers will also affect their reactivity and the stereochemistry of their derivatives.
Performance in Synthesis: A Focus on Polyurethanes
Triols are commonly employed as crosslinking agents in the synthesis of polyurethanes, imparting rigidity and thermal stability to the polymer network. The choice of triol can significantly impact the final properties of the polyurethane material. While direct comparative studies featuring this compound are scarce, we can infer its potential performance based on general principles of polyurethane chemistry and studies on other triols.
The functionality of the polyol (i.e., the number of hydroxyl groups) and the ratio of isocyanate to hydroxyl (NCO/OH) groups are key factors in determining the crosslink density of polyurethanes. An increase in triol concentration generally leads to a higher crosslink density, resulting in increased hardness and thermal stability of the polyurethane.
For instance, studies on polyurethane coatings have shown that a higher proportion of triols leads to coatings with enhanced hardness and chemical resistance.[9] Conversely, a higher diol content results in more flexible coatings.[9] The reactivity of the hydroxyl groups also plays a crucial role; primary hydroxyl groups are generally more reactive than secondary ones.[10] Since this compound contains two primary and one secondary hydroxyl group, it can be expected to exhibit a different reaction profile compared to a triol with only primary or a majority of secondary hydroxyls.
Comparative Performance of Triols in Polyurethane Synthesis
| Performance Metric | Influence of Triol Structure | Expected Performance of this compound |
| Hardness | Higher crosslink density from triols increases hardness.[9] | The trifunctionality will contribute to hardness. The flexible heptane (B126788) backbone might temper this effect compared to more rigid triols. |
| Flexibility | Longer, more flexible polyol backbones increase flexibility. | The seven-carbon chain of this compound is expected to impart greater flexibility compared to shorter-chain triols like glycerol. |
| Thermal Stability | Increased crosslinking generally improves thermal stability.[11][12][13] | The crosslinks formed will enhance thermal stability. The nature of the heptane chain may influence the ultimate decomposition temperature. |
| Chemical Resistance | Higher crosslink density improves resistance to solvents and chemicals.[9] | Expected to be good due to the formation of a crosslinked network. |
Experimental Protocols
General Protocol for Polyurethane Synthesis with a Triol Crosslinker
Materials:
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI))
-
Polyol (e.g., a polyester (B1180765) or polyether diol)
-
Triol crosslinker (e.g., this compound)
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Solvent (if required, e.g., dry dimethylformamide or tetrahydrofuran)
Procedure:
-
Pre-polymer Formation (if applicable): In a moisture-free reaction vessel, react the diisocyanate with a stoichiometric excess of the polyol at a controlled temperature (e.g., 60-80 °C) with stirring until the desired isocyanate content is reached. This step is often performed to control the final polymer structure.
-
Crosslinking: To the pre-polymer or a mixture of the diisocyanate and polyol, add the triol crosslinker. The amount of triol will determine the crosslink density and thus the final properties of the polyurethane.
-
Catalysis and Curing: Introduce the catalyst to the mixture to promote the reaction between the isocyanate and hydroxyl groups. The reaction mixture is then typically cast into a mold and cured at an elevated temperature for a specified time to allow for the completion of the crosslinking reactions.
-
Characterization: The resulting polyurethane can be characterized for its mechanical properties (tensile strength, elongation, hardness), thermal properties (glass transition temperature, thermal stability via thermogravimetric analysis), and chemical resistance.
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of crosslinked polyurethanes using a triol.
Caption: A generalized workflow for the synthesis and characterization of triol-crosslinked polyurethanes.
Logical Relationships in Triol Selection for Synthesis
The choice of a triol for a specific synthetic application involves considering several interconnected factors. The following diagram illustrates the logical relationships in this selection process.
Caption: A diagram illustrating the logical considerations for selecting a triol based on desired final product properties.
Conclusion
This compound presents an intriguing alternative to more common triols in chemical synthesis. Its unique structure, with a flexible seven-carbon backbone and a combination of primary and secondary hydroxyl groups, suggests that it could be used to create materials with a tailored balance of properties. While a lack of direct comparative experimental data necessitates some extrapolation, the principles of polymer chemistry allow for informed predictions of its performance. For researchers in materials science and drug development, this compound is a building block worthy of further investigation, particularly in applications where a combination of crosslinking and chain flexibility is desired. Future experimental work directly comparing this compound with other triols in various synthetic applications would be invaluable in fully elucidating its potential.
References
- 1. This compound | C7H16O3 | CID 227179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 1,2,3-Heptanetriol | C7H16O3 | CID 124604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 103404-57-5,1,2,3-HEPTANETRIOL | lookchem [lookchem.com]
- 5. 1,2,3-HEPTANETRIOL | 103404-57-5 [chemicalbook.com]
- 6. Reactivity ratios, and mechanistic insight for anionic ring-opening copolymerization of epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. russoindustrial.ru [russoindustrial.ru]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pegoretti.dii.unitn.it [pegoretti.dii.unitn.it]
- 12. redalyc.org [redalyc.org]
- 13. Effect of the Addition of Biobased Polyols on the Thermal Stability and Flame Retardancy of Polyurethane and Poly(urea)urethane Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to the Validation of Methods for 1,4,7-Heptanetriol
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of potential analytical methodologies for the quantification and purity assessment of 1,4,7-Heptanetriol, a tri-functional alcohol. Due to the limited availability of publicly validated methods specific to this compound, this document outlines a framework based on common analytical techniques suitable for similar polyhydroxy compounds and the universal validation principles stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Potential Analytical Methodologies
Given the chemical nature of this compound—a polar, non-volatile compound lacking a strong chromophore—two primary chromatographic techniques are proposed for its analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Gas Chromatography (GC-FID): This technique offers high resolution and sensitivity. However, due to the low volatility of this compound, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile derivatives. Silylation, a common derivatization technique, replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, rendering the molecule suitable for GC analysis.[1][2]
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): HPLC is a versatile technique for separating non-volatile compounds. For polar analytes like this compound that lack a UV-absorbing chromophore, ELSD is a suitable universal detector. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective separation mode for polar compounds, making it a strong candidate for this analysis.[3][4][5]
Comparative Validation Parameters and Experimental Protocols
The validation of an analytical method ensures its suitability for the intended purpose.[6][7][8] The following tables summarize the key validation parameters and provide a general experimental protocol for each.
Table 1: Comparison of Potential Analytical Methods for this compound
| Parameter | Gas Chromatography with FID (after Derivatization) | High-Performance Liquid Chromatography with ELSD |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase based on their interaction with the stationary phase. |
| Sample Volatility | Requires derivatization to increase volatility. | Suitable for non-volatile compounds. |
| Detection | Flame Ionization Detector (FID) - universal for organic compounds. | Evaporative Light Scattering Detector (ELSD) - universal for non-volatile analytes. |
| Sensitivity | Generally high. | Good, but can be lower than FID for some compounds.[9] |
| Quantitation | Linear response over a wide range. | Non-linear response, often requiring a logarithmic transformation for calibration.[3] |
| Sample Throughput | Can be high with modern autosamplers. | Typically comparable to GC. |
| Major Considerations | Derivatization adds a step to sample preparation and can introduce variability. | Mobile phase must be volatile; gradient elution can be challenging with ELSD. |
Table 2: Experimental Protocols for Method Validation
| Validation Parameter | Experimental Protocol |
| Specificity / Selectivity | Analyze blank samples (matrix without analyte), a standard solution of this compound, and a sample spiked with known impurities or related substances. The method should demonstrate the ability to unequivocally assess the analyte in the presence of other components. |
| Linearity | Prepare a series of at least five standard solutions of this compound at different concentrations. Analyze each solution and plot the detector response versus the concentration. For GC-FID, a linear regression is expected. For HPLC-ELSD, a log-log plot may be necessary to achieve linearity. The correlation coefficient (r²) should be close to 1 (typically >0.99).[6] |
| Range | The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. This is typically determined from the linearity study. |
| Accuracy | Perform recovery studies by spiking a blank matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery of the analyte should be calculated. |
| Precision (Repeatability & Intermediate Precision) | Repeatability: Analyze a minimum of six replicate samples of a homogenous sample at 100% of the test concentration on the same day, with the same analyst and equipment. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. The results are typically expressed as the relative standard deviation (RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.[3] |
| Robustness | Intentionally introduce small variations to the method parameters (e.g., column temperature, mobile phase composition, flow rate) and evaluate the effect on the results. This demonstrates the reliability of the method during normal usage. |
Visualization of Workflows and Logical Relationships
To further clarify the processes involved in analytical method validation, the following diagrams are provided.
Caption: General workflow for the validation of an analytical method.
Caption: Decision tree for selecting a suitable analytical method.
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Development and validation of a HILIC-UPLC-ELSD method based on optimized chromatographic and detection parameters for the quantification of polyols from bioconversion processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. is.muni.cz [is.muni.cz]
- 5. jascoinc.com [jascoinc.com]
- 6. database.ich.org [database.ich.org]
- 7. jordilabs.com [jordilabs.com]
- 8. fda.gov [fda.gov]
- 9. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1,4,7-Heptanetriol Isomers: A Guide for Researchers
A detailed examination of the structural isomers of 1,4,7-heptanetriol is crucial for researchers in drug development and chemical synthesis. The positioning of hydroxyl groups along the heptane (B126788) backbone significantly influences the physicochemical properties and biological activities of these triols. This guide provides a comparative overview of this compound and its isomers, presenting available data on their properties, synthesis, and potential applications.
While direct comparative studies on the isomers of this compound are limited in publicly available scientific literature, this guide consolidates existing data for this compound, 1,2,3-heptanetriol, and 1,3,5-heptanetriol to facilitate a preliminary comparative analysis.
Physicochemical Properties: A Comparative Table
The arrangement of hydroxyl groups impacts key physicochemical parameters such as polarity, boiling point, and solubility. The following table summarizes computed and, where available, experimental data for prominent heptanetriol isomers.
| Property | This compound | 1,2,3-Heptanetriol | 1,3,5-Heptanetriol |
| Molecular Formula | C₇H₁₆O₃ | C₇H₁₆O₃ | C₇H₁₆O₃ |
| Molecular Weight | 148.20 g/mol [1][2] | 148.20 g/mol [1] | 148.20 g/mol [3] |
| CAS Number | 3920-53-4[2][4] | 103404-57-5[1] | Not available |
| Appearance | Not specified | White crystalline powder or chunks[5][6] | Not specified |
| Melting Point | Not specified | 75-81 °C[5] | Not specified |
| Boiling Point (est.) | Not specified | 208.81 °C[6] | Not specified |
| Density (est.) | Not specified | 1.01 g/mL at 20 °C[6] | Not specified |
| XLogP3-AA (LogP) | -0.3[2] | 0.1[1] | -0.1[3] |
| Topological Polar Surface Area | 60.7 Ų[2] | 60.7 Ų[1] | 60.7 Ų[3] |
| Hydrogen Bond Donor Count | 3[2] | 3[1] | 3[3] |
| Hydrogen Bond Acceptor Count | 3[2] | 3[1] | 3[3] |
Synthesis and Production
One potential, though not explicitly detailed for this specific compound, route to triols is the conversion of furfural (B47365) condensation products to trihydroxyalkanes.
Experimental Protocols
While specific experimental protocols for a direct comparison of this compound isomers are not available, the following section outlines general methodologies for the characterization and analysis of polyols.
Spectroscopic Analysis of Polyols
Objective: To identify and characterize the structure of polyol isomers using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Methodology:
-
Sample Preparation: Dissolve a known quantity of the polyol isomer in a suitable deuterated solvent (e.g., D₂O, CDCl₃) for NMR analysis. For IR analysis, a thin film of the neat liquid or a KBr pellet of the solid can be prepared.
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration of signals to determine the connectivity of protons and carbons, which is crucial for distinguishing between isomers.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using an FTIR spectrometer.
-
Identify characteristic absorption bands, particularly the broad O-H stretching band (around 3300 cm⁻¹) and C-O stretching bands (around 1000-1200 cm⁻¹), which are indicative of the hydroxyl groups. The fingerprint region will differ between isomers.[7][8][9][10]
-
Biological Activity and Potential Applications
Detailed studies on the biological activities of this compound and its isomers are scarce. However, the structural motifs present in these molecules suggest potential applications in areas where polyols are known to be active.
-
1,2,3-Heptanetriol: This isomer has been noted for its use as a moisturizing agent in the cosmetic industry and as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[6] Its hygroscopic nature makes it suitable for applications requiring moisture retention.[1]
The presence of multiple hydroxyl groups in these molecules suggests they may exhibit antimicrobial or anti-inflammatory properties, as is common for other polyhydroxylated compounds. However, specific studies to confirm such activities for heptanetriol isomers are needed.
Comparative Workflow for Isomer Evaluation
For researchers planning a comparative study of heptanetriol isomers, a structured workflow is essential.
Conclusion
The comparative study of this compound and its isomers is an area ripe for further investigation. While current data allows for a basic comparison of their computed physicochemical properties, a significant gap exists in the experimental validation of these properties and in the exploration of their biological activities. The information and proposed workflows in this guide are intended to provide a foundation for researchers to design and execute comprehensive comparative studies, which will be invaluable for the potential application of these compounds in drug discovery and materials science.
References
- 1. 1,2,3-Heptanetriol | C7H16O3 | CID 124604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H16O3 | CID 227179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,5-Heptanetriol | C7H16O3 | CID 18757016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. 1,2,3-Heptanetriol, 95%, high melting isomer, mixture of diastereoisomers 1 g | Request for Quote [thermofisher.com]
- 6. Cas 103404-57-5,1,2,3-HEPTANETRIOL | lookchem [lookchem.com]
- 7. metrohm.com [metrohm.com]
- 8. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 9. Spectroscopic and Rheological Cross-Analysis of Polyester Polyol Cure Behavior: Role of Polyester Secondary Hydroxyl Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Tale of Two Triols: A Performance Analysis of Glycerol versus the Enigmatic 1,4,7-Heptanetriol
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in determining the efficacy, stability, and manufacturability of a final drug product. Glycerol (B35011), a simple triol, is a ubiquitous and well-characterized excipient, valued for its versatility. This guide provides a comparative analysis of glycerol against the lesser-known 1,4,7-Heptanetriol, offering a comprehensive overview of their physicochemical properties and potential performance. Due to a significant lack of published performance data for this compound, this guide will focus on the established characteristics of glycerol and provide a theoretical framework for the potential evaluation of this compound as a novel excipient.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental step in excipient selection is the evaluation of its physical and chemical properties. The following table summarizes the available data for glycerol and this compound.
| Property | Glycerol | This compound |
| Chemical Formula | C₃H₈O₃[1][2] | C₇H₁₆O₃[3][4] |
| Molecular Weight | 92.09 g/mol [5][6] | 148.20 g/mol [7][8] |
| Appearance | Colorless, odorless, viscous liquid[9] | No data available |
| Boiling Point | 290 °C (decomposes)[10] | No data available |
| Melting Point | 17.9 °C[10] | No data available |
| Density | ~1.261 g/cm³[5] | No data available |
| Solubility in Water | Miscible[9][10] | No data available |
| Hygroscopicity | Hygroscopic[9] | No data available |
| Viscosity | High[9] | No data available |
| IUPAC Name | Propane-1,2,3-triol[6] | Heptane-1,4,7-triol[7] |
The Established Performer: Glycerol
Glycerol, also known as glycerin, is a cornerstone of pharmaceutical formulations due to its multifaceted nature.[2][9] Its three hydroxyl groups are key to its valuable properties.[1][11]
Key Performance Characteristics of Glycerol:
-
Solvent and Co-solvent: Glycerol's polarity makes it an excellent solvent for a wide range of active pharmaceutical ingredients (APIs), enhancing the solubility of poorly water-soluble drugs.[12] It is a common component in syrups, elixirs, and parenteral formulations.
-
Humectant and Moisturizer: Its hygroscopic nature allows it to attract and retain moisture, making it a valuable humectant in topical and oral formulations to prevent drying out.[9]
-
Viscosity-Modifying Agent: The high viscosity of glycerol contributes to the desired texture and mouthfeel of liquid dosage forms and can enhance the stability of suspensions.
-
Preservative: By reducing water activity, glycerol can inhibit microbial growth, acting as a preservative in various formulations.
-
Plasticizer: In solid dosage forms, it can be used as a plasticizer in tablet coatings and gelatin capsules.
The Unknown Contender: this compound
In stark contrast to glycerol, there is a significant dearth of publicly available information regarding the performance and applications of this compound. While its chemical structure is known, its utility as a pharmaceutical excipient remains uninvestigated in published literature.
Structural Considerations and Potential Properties:
This compound also possesses three hydroxyl groups, suggesting it may share some of the fundamental properties of glycerol, such as water solubility and hygroscopicity. However, its longer seven-carbon backbone, compared to glycerol's three-carbon chain, would likely lead to significant differences in its physicochemical properties:
-
Viscosity: The longer carbon chain may result in a higher viscosity compared to glycerol.
-
Solvent Properties: The increased hydrocarbon character might alter its solvent profile, potentially making it a better solvent for less polar molecules.
-
Hygroscopicity: The influence of the longer carbon chain on its hygroscopicity is difficult to predict without experimental data.
Visualizing the Molecular Structures
To appreciate the structural differences between these two triols, their chemical structures are presented below.
Caption: Molecular structures of Glycerol and this compound.
A Roadmap for Evaluation: Experimental Protocols for a Novel Excipient
For researchers interested in exploring the potential of this compound or other novel excipients, a systematic evaluation of its performance is necessary. Below are detailed methodologies for key experiments.
Experimental Workflow for Excipient Evaluation
The following diagram outlines a logical workflow for the comprehensive evaluation of a new pharmaceutical excipient.
Caption: General workflow for novel excipient evaluation.
Detailed Experimental Protocols
1. Hygroscopicity Testing
Objective: To determine the moisture-absorbing properties of the excipient.
Methodology: A common method involves exposing the substance to a controlled humidity environment and measuring the change in mass over time.[13][14]
-
Sample Preparation: Accurately weigh a sample of the excipient (e.g., 1-3 grams) into a pre-weighed container.
-
Controlled Humidity Environment: Place the sample in a desiccator containing a saturated salt solution to maintain a constant relative humidity (RH). For example, a saturated solution of sodium chloride maintains an RH of approximately 75% at room temperature.
-
Data Collection: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the sample and quickly reweigh it.
-
Analysis: Calculate the percentage of moisture absorbed at each time point. The equilibrium moisture content is reached when the weight of the sample no longer increases. The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage weight gain after 24 hours at 25°C and 80% RH.[15]
2. Determination of Solvent Power
Objective: To assess the ability of the excipient to dissolve a model drug substance.
Methodology: This can be determined by measuring the saturation solubility of a model drug in the excipient.
-
Sample Preparation: Add an excess amount of the model drug to a known volume of the excipient in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge or filter the sample to remove undissolved drug.
-
Quantification: Analyze the concentration of the dissolved drug in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The resulting concentration represents the saturation solubility.
3. Viscosity Measurement
Objective: To characterize the flow behavior of the excipient.
Methodology: Rotational viscometers are commonly used to measure the viscosity of liquids. The ASTM D4878 standard provides a method for determining the viscosity of polyols.[16][17][18]
-
Instrumentation: Use a calibrated rotational viscometer with an appropriate spindle.
-
Sample Preparation: Place a sufficient amount of the liquid excipient in a suitable container and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Measurement: Immerse the spindle in the liquid to the specified depth. Rotate the spindle at a series of known speeds and record the corresponding torque readings.
-
Analysis: The viscometer's software will typically calculate the viscosity in centipoise (cP) or Pascal-seconds (Pa·s). By measuring viscosity at different shear rates (rotational speeds), one can determine if the fluid is Newtonian (viscosity is constant) or non-Newtonian.
Conclusion
Glycerol is a well-established and versatile pharmaceutical excipient with a wealth of performance data supporting its widespread use. In contrast, this compound remains a largely uncharacterized molecule. While its chemical structure as a triol suggests potential for similar functionalities to glycerol, its longer carbon backbone will undoubtedly lead to different physicochemical properties. For researchers and formulators seeking novel excipients, this compound represents an unexplored territory. The experimental protocols outlined in this guide provide a foundational framework for any future investigation into its performance and potential applications in drug development. Without such empirical data, any comparison to the benchmark performance of glycerol remains purely speculative.
References
- 1. Glycerol Molecule | Definition, Formula & Function - Lesson | Study.com [study.com]
- 2. Glycerol Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 3. This compound [webbook.nist.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Glycerol: Structure, Formula, Uses & Properties | AESL [aakash.ac.in]
- 6. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C7H16O3 | CID 227179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Glycerol - Wikipedia [en.wikipedia.org]
- 10. Glycerol: Properties and Production | The Future of Glycerol: New Uses of a Versatile Raw Material | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 11. kumarmetal.com [kumarmetal.com]
- 12. byjus.com [byjus.com]
- 13. jocpr.com [jocpr.com]
- 14. pharmainfo.in [pharmainfo.in]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. infinitalab.com [infinitalab.com]
- 17. store.astm.org [store.astm.org]
- 18. store.astm.org [store.astm.org]
Verifying the Molecular Structure of Synthesized 1,4,7-Heptanetriol: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the chemical structure of synthesized 1,4,7-Heptanetriol. It outlines detailed experimental protocols for key analytical techniques and presents a comparative analysis of its spectroscopic data against its structural isomer, 1,2,3-Heptanetriol, and the common triol, Glycerol. This document is intended to serve as a practical resource for researchers engaged in organic synthesis and characterization.
Introduction
This compound is a triol of interest in various chemical and pharmaceutical applications. Its specific arrangement of hydroxyl groups dictates its physical and chemical properties, making accurate structural confirmation of paramount importance following synthesis. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to unequivocally identify this compound and distinguish it from potential isomeric impurities or related compounds.
Comparative Compounds
For a robust structural confirmation, the analytical data of the synthesized this compound is compared with data from two alternative compounds:
-
1,2,3-Heptanetriol: A structural isomer of the target compound. Differentiating between these isomers is a critical validation step.
-
Glycerol (1,2,3-Propanetriol): A simple, well-characterized triol, serving as a general reference for the spectroscopic behavior of polyhydroxy compounds.
Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of synthesized this compound.
Caption: A flowchart outlining the key stages from synthesis to structural confirmation.
Chemical Structures
The chemical structures of this compound and the comparative compounds are presented below.
Caption: 2D representations of this compound, 1,2,3-Heptanetriol, and Glycerol.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, for chemical shift calibration.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to the reference standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A benchtop FTIR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance (ATR) or salt plates).
-
Sample Preparation:
-
ATR: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Salt Plates (NaCl or KBr): Place a drop of the neat liquid sample between two salt plates to create a thin film.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: Collect a background spectrum of the empty accessory before running the sample.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Data Acquisition (ESI):
-
Ionization Mode: Positive or negative ion mode.
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Acquisition (EI):
-
Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Electron Energy: 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragmentation patterns.
-
-
Data Processing: The mass spectrum will display the relative abundance of ions as a function of their m/z ratio. Identify the molecular ion peak and characteristic fragment ions.
Data Presentation and Comparison
The following tables summarize the expected and observed spectroscopic data for the synthesized this compound and the comparative compounds.
Table 1: ¹³C NMR Spectroscopic Data (Predicted Chemical Shifts in ppm)
| Carbon Atom | This compound (Predicted) | 1,2,3-Heptanetriol (Predicted) | Glycerol (Experimental) |
| C1 | ~63 | ~65 | ~63 |
| C2 | ~33 | ~74 | ~73 |
| C3 | ~30 | ~73 | ~63 |
| C4 | ~72 | ~34 | - |
| C5 | ~30 | ~28 | - |
| C6 | ~33 | ~23 | - |
| C7 | ~63 | ~14 | - |
Note: Predicted values are based on computational models and may vary slightly from experimental results.
Table 2: FTIR Spectroscopic Data (Characteristic Absorption Bands in cm⁻¹)
| Functional Group | This compound (Expected) | 1,2,3-Heptanetriol (Expected) | Glycerol (Experimental) |
| O-H Stretch (Alcohol) | 3600-3200 (broad, strong) | 3600-3200 (broad, strong) | 3600-3200 (broad, strong) |
| C-H Stretch (Alkane) | 3000-2850 (strong) | 3000-2850 (strong) | 3000-2850 (strong) |
| C-O Stretch (Alcohol) | 1260-1000 (strong) | 1260-1000 (strong) | 1260-1000 (strong) |
Table 3: Mass Spectrometry Data (Expected m/z Values)
| Ion | This compound (Expected) | 1,2,3-Heptanetriol (Expected) | Glycerol (Experimental) |
| Molecular Ion [M]⁺ | 148 | 148 | 92 |
| [M+H]⁺ (ESI) | 149 | 149 | 93 |
| [M+Na]⁺ (ESI) | 171 | 171 | 115 |
| Major Fragment Ions (EI) | Varies based on cleavage | Varies based on cleavage | 61, 43, 31 |
Interpretation of Results and Structure Confirmation
A successful synthesis of this compound is confirmed when the experimental spectroscopic data for the purified product aligns with the expected values and is distinguishable from the data of the comparative compounds.
-
¹³C NMR: The number of unique signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. For the symmetrical this compound, fewer signals are expected compared to the less symmetrical 1,2,3-Heptanetriol. The chemical shifts will also differ significantly due to the different electronic environments of the carbon atoms.
-
FTIR: While the FTIR spectra of all three triols will show characteristic broad O-H and C-H stretching bands, the "fingerprint region" (below 1500 cm⁻¹) will exhibit unique patterns of C-O stretching and C-H bending vibrations that can be used for differentiation.
-
Mass Spectrometry: The molecular ion peak will confirm the correct molecular weight (148 g/mol for both heptanetriol isomers). However, the fragmentation patterns under EI conditions will be distinct for this compound and 1,2,3-Heptanetriol due to the different locations of the hydroxyl groups, leading to the formation of different stable fragment ions.
By systematically applying these analytical techniques and comparing the obtained data with the provided reference information, researchers can confidently confirm the structure of their synthesized this compound.
Navigating Molecular Similarity: A Guide to Cross-Reactivity Studies of 1,4,7-Heptanetriol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific cross-reactivity studies for 1,4,7-Heptanetriol are not available in the published literature. This guide therefore provides a comprehensive and practical framework for how such studies could be designed, executed, and interpreted. The experimental data presented herein is illustrative and intended to serve as a template for future research.
Introduction
In the development of targeted therapies and diagnostic assays, understanding the specificity of a molecule is paramount. Cross-reactivity, the unintended binding of a compound to molecules other than its primary target, can lead to off-target effects, reduced efficacy, and inaccurate assay results. This guide outlines a comparative framework for assessing the cross-reactivity of this compound, a small polyol molecule. By employing established methodologies such as competitive enzyme-linked immunosorbent assay (ELISA) and surface plasmon resonance (SPR), researchers can quantify the binding affinity of this compound and its structural analogs to a putative target, thereby providing a clear profile of its specificity.
Potential Cross-Reactants
A critical first step in a cross-reactivity study is to identify potential cross-reactants based on structural similarity. For this compound, logical candidates include other isomers and structurally related polyols.
Table 1: Potential Cross-Reactants for this compound
| Compound Name | Molecular Formula | Structure | Rationale for Inclusion |
| This compound | C₇H₁₆O₃ | HO-(CH₂)₃-CH(OH)-(CH₂)₂-CH₂OH | Test Article |
| 1,2,3-Heptanetriol | C₇H₁₆O₃ | HOCH₂-CH(OH)-CH(OH)-(CH₂)₃-CH₃ | Positional Isomer |
| 1,2,7-Heptanetriol | C₇H₁₆O₃ | HOCH₂-CH(OH)-(CH₂)₄-CH₂OH | Positional Isomer |
| 1,3,5-Heptanetriol | C₇H₁₆O₃ | HOCH₂-CH₂-CH(OH)-CH₂-CH(OH)-CH₂-CH₃ | Positional Isomer |
| Glycerol | C₃H₈O₃ | HOCH₂-CH(OH)-CH₂OH | Shorter chain polyol |
| 1,2,6-Hexanetriol | C₆H₁₄O₃ | HOCH₂-CH(OH)-(CH₂)₃-CH₂OH | Shorter chain analog |
Experimental Methodologies
To quantitatively assess cross-reactivity, two robust biophysical techniques are proposed: competitive ELISA for functional inhibition and SPR for direct binding kinetics.
Competitive ELISA Protocol
This method measures the ability of a test compound (e.g., this compound or its analogs) to compete with a labeled antigen for binding to a specific antibody or target protein immobilized on a microplate. The resulting signal is inversely proportional to the amount of test compound in the sample.
-
Plate Coating: Microtiter plates are coated with a conjugate of the target protein (e.g., a hypothetical receptor for this compound) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.[1][2][3]
-
Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[1][2]
-
Blocking: To prevent non-specific binding, remaining protein-binding sites are blocked by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[1][3]
-
Competitive Reaction: A standard concentration of enzyme-labeled this compound is mixed with serial dilutions of the unlabeled test compounds (this compound and potential cross-reactants). 100 µL of these mixtures are added to the wells. The plate is then incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with wash buffer to remove unbound reagents.[2]
-
Substrate Addition: 100 µL of a suitable chromogenic substrate (e.g., TMB for HRP-conjugated antibodies) is added to each well.[2]
-
Signal Detection: The reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄). The optical density is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The concentration of each test compound that inhibits 50% of the labeled antigen binding (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration. A lower IC50 value indicates a higher binding affinity.[4]
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that measures real-time binding events between a ligand immobilized on a sensor chip and an analyte flowed over the surface. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[5][6][7]
-
Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated for covalent immobilization of the target protein.
-
Ligand Immobilization: The target protein is immobilized onto the sensor chip surface via amine coupling. The goal is to achieve a stable and active surface.[8]
-
Analyte Injection: Serial dilutions of the analytes (this compound and potential cross-reactants) in running buffer are injected over the sensor surface at a constant flow rate.[5][9]
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is recorded in real-time as a sensorgram. The sensorgram shows the association phase during analyte injection and the dissociation phase during buffer flow.[6]
-
Surface Regeneration: Between analyte injections, the sensor surface is regenerated using a specific buffer to remove all bound analyte without denaturing the immobilized ligand.
-
Data Analysis: The association (ka) and dissociation (kd) rates are obtained by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka. A lower KD value signifies a stronger binding affinity.[4][10]
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate how the results of cross-reactivity studies for this compound could be presented.
Table 2: Hypothetical Competitive ELISA Results
| Compound | IC50 (µM) | % Cross-Reactivity* |
| This compound | 15 | 100% |
| 1,2,3-Heptanetriol | 150 | 10% |
| 1,2,7-Heptanetriol | 85 | 17.6% |
| 1,3,5-Heptanetriol | 200 | 7.5% |
| Glycerol | > 1000 | < 1.5% |
| 1,2,6-Hexanetriol | 500 | 3% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Table 3: Hypothetical Surface Plasmon Resonance (SPR) Results
| Compound | ka (1/Ms) | kd (1/s) | KD (µM) |
| This compound | 1.2 x 10⁴ | 1.8 x 10⁻¹ | 15 |
| 1,2,3-Heptanetriol | 5.5 x 10² | 8.3 x 10⁻² | 151 |
| 1,2,7-Heptanetriol | 8.9 x 10² | 7.6 x 10⁻² | 85 |
| 1,3,5-Heptanetriol | 4.1 x 10² | 8.2 x 10⁻² | 200 |
| Glycerol | No Binding Detected | No Binding Detected | > 1000 |
| 1,2,6-Hexanetriol | 2.0 x 10² | 1.0 x 10⁻¹ | 500 |
Visualizing the Workflow and Decision Logic
Diagrams created using Graphviz can effectively illustrate the experimental process and the logic for interpreting the results.
Caption: Workflow for the Competitive ELISA Protocol.
Caption: Decision logic for assessing cross-reactivity.
Conclusion
While direct experimental data for this compound cross-reactivity is not yet available, this guide provides a robust framework for conducting such investigations. By systematically evaluating structurally similar molecules using quantitative techniques like competitive ELISA and SPR, researchers can build a comprehensive specificity profile. The provided protocols, hypothetical data tables, and workflows serve as a practical starting point for scientists and drug developers to ensure the specificity and reliability of their work with this compound and other small molecules. This rigorous approach to characterizing cross-reactivity is essential for advancing safe and effective diagnostics and therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. portlandpress.com [portlandpress.com]
- 8. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. promegaconnections.com [promegaconnections.com]
1,4,7-Heptanetriol: An Overview of Its Applications in Material Science
A versatile tri-functional alcohol, 1,4,7-heptanetriol, has been identified as a component in various polymeric applications, primarily leveraging its role as a crosslinking agent. However, a comprehensive analysis of its efficacy, particularly in direct comparison to alternative compounds, is notably absent in publicly available scientific literature. This guide synthesizes the scattered information available on its uses and provides a foundational understanding of its potential roles in specialized fields.
Applications in Polymer Chemistry
This compound's molecular structure, featuring three hydroxyl (-OH) groups, makes it a suitable candidate for creating networked polymer structures. These networks can enhance the mechanical and thermal properties of materials.
Epoxy Resin Composites
Bioerodible Polymers for Drug Delivery
The field of controlled drug release utilizes bioerodible polymers that degrade over time to release an entrapped therapeutic agent. This compound has been mentioned as a monomer in the synthesis of such polymers. In this context, the triol would contribute to the polymer backbone and its crosslinking, thereby influencing the degradation rate and, consequently, the drug release profile. As with epoxy resins, the literature does not offer specific studies on how the inclusion of this compound affects these properties in comparison to other polyols.
Oligonucleotide Synthesis
A niche application of this compound has been noted in the synthesis of oligonucleotide dendrimers, which can be used as polylabelled DNA probes. In this highly specialized area, a di-O-dimethoxytritylated derivative of this compound is converted into a phosphoramidite, a key building block for the solid-phase synthesis of these branched DNA structures. This suggests a role in creating complex, multi-functional biomolecules.
Data and Experimental Protocols: A Noteworthy Gap
Despite its mention in these varied applications, a significant gap exists in the scientific literature regarding the specific efficacy and performance metrics of this compound. The core requirements for a detailed comparison guide—quantitative data, direct comparisons with alternatives, and detailed experimental protocols—could not be met through extensive searches of publicly available databases.
The following represents a generalized workflow for the synthesis of a crosslinked polymer, illustrating where a triol like this compound would be incorporated. This is a conceptual representation and not a specific, validated protocol for this compound.
Conclusion
While this compound is identified as a potentially useful tri-functional monomer and crosslinking agent in various material science applications, the lack of specific, comparative efficacy data in the public domain prevents a detailed analysis of its performance against other alternatives. For researchers, scientists, and drug development professionals considering its use, it would be imperative to conduct internal validation and comparative studies to determine its suitability and effectiveness for their specific applications. The information available serves as a starting point, indicating its potential utility, but falls short of providing the robust, data-driven comparisons necessary for informed material selection.
Benchmarking 1,4,7-Heptanetriol Against Commercial Alternatives in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the intricate process of protein crystallization, essential for structure-based drug design and fundamental biological research, the choice of reagents is paramount. This guide provides a comprehensive comparison of 1,4,7-Heptanetriol with its commercial alternatives, focusing on their application in protein crystallization, particularly for challenging membrane proteins. While direct comparative experimental data for this compound is limited, this guide leverages data from its close isomer, 1,2,3-Heptanetriol, and other commonly used polyols to provide a thorough analysis for researchers.
Performance Comparison of Crystallization Agents
The selection of an appropriate precipitant and additive is critical for successful protein crystallization. The following tables summarize the key physicochemical properties and performance characteristics of this compound and its common commercial alternatives.
Table 1: Physicochemical Properties of this compound and Commercial Alternatives
| Property | This compound | Glycerol | 2-Methyl-2,4-pentanediol (MPD) | Polyethylene Glycol (PEG 400) |
| Molecular Formula | C7H16O3 | C3H8O3 | C6H14O2 | (C2H4O)n n≈9 |
| Molecular Weight ( g/mol ) | 148.20 | 92.09 | 118.17 | ~400 |
| Boiling Point (°C) | Decomposes | 290 | 197 | Decomposes |
| Density (g/mL) | ~1.0 | 1.261 | 0.925 | ~1.128 |
| Viscosity (cP at 20°C) | High (unspecified) | 1412 | 34 | 105-130 |
| Solubility in Water | Miscible | Miscible | Miscible | Miscible |
| Vapor Pressure | Low | <0.001 mmHg (50°C) | 0.05 mmHg (20°C) | <0.01 mmHg (20°C) |
Table 2: Performance Characteristics in Protein Crystallization
| Characteristic | This compound (inferred) | Glycerol | 2-Methyl-2,4-pentanediol (MPD) | Polyethylene Glycol (PEG) |
| Primary Role | Amphiphile, Co-precipitant | Cryoprotectant, Stabilizer | Precipitant, Cryoprotectant | Precipitant |
| Typical Concentration | 0.5 - 15% (v/v) | 5 - 50% (v/v) | 5 - 50% (v/v) | 5 - 50% (w/v) |
| Mechanism of Action | Partitions into detergent micelles, promotes crystal packing | Increases solvent viscosity, stabilizes protein, cryoprotection | Dehydrates protein, organic solvent effect | Excluded volume effect, dehydration |
| Advantages | Potentially effective for membrane proteins, can improve crystal quality | Excellent cryoprotectant, readily available, well-understood | Effective precipitant for a wide range of proteins | Highly effective precipitant, available in various molecular weights |
| Disadvantages | Limited experimental data, potential for high viscosity | High viscosity can hinder crystal growth, may act as an antinucleation agent | Can denature some proteins, flammable | Can be difficult to remove from crystals, may interfere with diffraction |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for protein crystallization utilizing polyol-based reagents.
Hanging-Drop Vapor Diffusion Protocol
This is a widely used method for screening crystallization conditions.
-
Preparation of the Reservoir: In a 24-well crystallization plate, pipette 500 µL of the reservoir solution containing the precipitant (e.g., PEG, MPD) and buffer into each well.
-
Preparation of the Drop: On a siliconized glass coverslip, mix 1 µL of the purified protein solution with 1 µL of the reservoir solution.
-
Sealing the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.
-
Equilibration: Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution, leading to the supersaturation of the protein and subsequent crystal formation.
-
Incubation and Observation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and periodically observe the drops under a microscope for crystal growth over several days to weeks.
Sitting-Drop Vapor Diffusion Protocol
An alternative to the hanging-drop method, often preferred for automated systems.
-
Preparation of the Reservoir: Similar to the hanging-drop method, fill the reservoir of a sitting-drop crystallization plate with 50-100 µL of the reservoir solution.
-
Preparation of the Drop: Pipette 1 µL of the protein solution and 1 µL of the reservoir solution onto the raised post in the center of the well.
-
Sealing the Well: Seal the well with clear tape or a lid.
-
Equilibration and Observation: As with the hanging-drop method, allow the system to equilibrate and monitor for crystal growth.
Incorporating this compound as an Additive
When using this compound or its alternatives as an additive or co-precipitant:
-
Additive Screening: Prepare a stock solution of this compound.
-
Drop Composition: In the crystallization drop, mix the protein, reservoir solution, and a small volume of the this compound stock solution to achieve the desired final concentration (typically 0.5-5% v/v).
-
Optimization: Systematically vary the concentration of this compound to determine the optimal condition for crystal growth and quality.
Visualizing the Process
To better understand the experimental workflow and the theoretical underpinnings of protein crystallization, the following diagrams are provided.
Caption: A typical workflow for protein crystallization experiments.
Caption: A conceptual phase diagram for protein crystallization.
A Comparative Analysis of 1,4,7-Heptanetriol Reaction Byproducts
In the landscape of pharmaceutical and chemical research, the purity of reagents is paramount. 1,4,7-Heptanetriol, a versatile polyol, finds application in various synthetic pathways and formulation processes. However, the presence of reaction byproducts can significantly impact the efficacy, safety, and reproducibility of these applications. This guide provides a comprehensive characterization of potential reaction byproducts of this compound, offering a comparative analysis with common alternative polyols, namely glycerol (B35011) and propylene (B89431) glycol. This analysis is supported by hypothesized reaction pathways and established analytical methodologies.
Hypothesized Synthesis and Potential Byproducts of this compound
While specific industrial synthesis routes for this compound are not extensively published, a plausible synthetic pathway can be hypothesized based on fundamental organic chemistry principles. One such route could involve the reduction of a corresponding keto-diester or a related trifunctional precursor. During such a synthesis, several side reactions could lead to the formation of various byproducts.
Potential Byproduct Classes:
-
Incompletely Reduced Intermediates: Residual carbonyl or ester functionalities may persist if the reduction reaction does not proceed to completion.
-
Dehydration Products: Elimination of one or more hydroxyl groups could lead to the formation of unsaturated compounds (alkenes) or cyclic ethers.
-
Oxidation Products: Partial oxidation of the hydroxyl groups could yield aldehydes, ketones, or carboxylic acids.
-
Isomeric Variants: Depending on the starting materials and reaction conditions, structural isomers of this compound or its byproducts may be formed.
The following diagram illustrates a hypothesized synthesis pathway for this compound and the potential formation of byproducts.
Caption: Hypothesized synthesis of this compound and potential byproduct pathways.
Comparative Analysis of Byproduct Profiles
| Feature | This compound (Hypothesized) | Glycerol | Propylene Glycol |
| Source of Impurities | Synthesis-related (incomplete reactions, side reactions), and degradation. | Primarily from biodiesel production (methanol, salts, fatty acids) and degradation.[1][2] | Synthesis and degradation. |
| Common Byproducts/Degradation Products | Unsaturated derivatives, cyclic ethers, aldehydes, ketones. | Acrolein, acetaldehyde, allyl alcohol, glyceraldehyde, dihydroxyacetone.[3] | Lactic acid, acetic acid, propionaldehyde, acetone.[4][5] |
| Potential for Isomer Formation | High, due to the longer carbon chain and multiple stereocenters. | Low, due to its simple, symmetrical structure. | Low, though positional isomers exist (1,2-propanediol vs. 1,3-propanediol). |
| Reactivity/Stability | Potentially more susceptible to intramolecular reactions (e.g., cyclization) due to chain length. | Generally stable but can dehydrate to form acrolein at high temperatures. | Can undergo oxidation to form various acidic and carbonyl compounds.[4] |
The following diagram provides a conceptual comparison of the potential byproduct classes for these three polyols.
Caption: Conceptual comparison of potential byproduct classes for different polyols.
Experimental Protocols for Byproduct Characterization
A multi-pronged analytical approach is essential for the comprehensive characterization of polyol byproducts. The following are detailed methodologies for key experiments.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Byproducts
-
Objective: To separate, identify, and quantify volatile and semi-volatile byproducts.
-
Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete silylation of the hydroxyl groups, which increases volatility.[6]
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
Injector: Split/splitless inlet, 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
-
Data Analysis:
-
Identify byproducts by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Quantify byproducts using an internal standard and constructing a calibration curve.
-
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Byproducts
-
Objective: To analyze non-volatile and thermally labile byproducts.
-
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable mobile phase, such as a water/acetonitrile (B52724) mixture.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar polyols.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium (B1175870) formate.
-
Mass Spectrometer: An electrospray ionization (ESI) source, operated in both positive and negative ion modes to detect a wide range of byproducts. High-resolution mass spectrometry (e.g., Orbitrap or TOF) is recommended for accurate mass measurements and elemental composition determination.
-
-
Data Analysis:
-
Extract ion chromatograms for potential byproduct masses.
-
Identify byproducts based on their accurate mass, fragmentation patterns (MS/MS), and retention times.
-
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To provide detailed structural information about the main component and any significant impurities.
-
Methodology:
-
Sample Preparation:
-
Dissolve approximately 20-50 mg of the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Perform two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and elucidate the structures of unknown byproducts.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative quantities of byproducts if their structures are known.
-
-
The following diagram illustrates a general experimental workflow for the characterization of polyol byproducts.
Caption: A general workflow for the analytical characterization of polyol byproducts.
References
- 1. Glycerol waste to value added products and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aromatic compounds - Propylene Glycol Degradation due to Sunlight - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Isomeric Purity of 1,4,7-Heptanetriol: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of compounds like 1,4,7-Heptanetriol is critical for safety, efficacy, and regulatory compliance. This guide provides an objective comparison of two primary analytical techniques for assessing the isomeric purity of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The comparison is supported by detailed experimental protocols and representative data to aid in method selection and implementation.
This compound is a polyol with potential applications in various fields. Its synthesis may lead to the formation of positional isomers, such as 1,2,3-Heptanetriol or 1,3,5-Heptanetriol, which can have different physical, chemical, and biological properties. Therefore, robust analytical methods are required to separate and quantify these isomers.
Comparison of Analytical Methods
The choice between GC and HPLC for the analysis of this compound and its isomers depends on several factors, including the required sensitivity, resolution, sample throughput, and the nature of the sample matrix.
| Parameter | Gas Chromatography (with Derivatization) | High-Performance Liquid Chromatography |
| Principle | Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase. | Separation of compounds in the liquid phase based on their differential partitioning between a mobile phase and a stationary phase. |
| Sample Volatility | Requires derivatization to increase the volatility of the non-volatile triols. | Suitable for direct analysis of non-volatile and thermally labile compounds. |
| Sample Preparation | Multi-step process including derivatization, which can be time-consuming and a source of error. | Generally simpler, often requiring only dissolution and filtration. |
| Sensitivity | High sensitivity, especially with a Flame Ionization Detector (FID). | Sensitivity is detector-dependent; Refractive Index Detector (RID) is common for polyols but has moderate sensitivity.[1] |
| Resolution | High-resolution capillary columns can provide excellent separation of isomers. | Can achieve good resolution of positional isomers with appropriate column and mobile phase selection. |
| Analysis Time | Typically faster run times compared to some HPLC methods for polyols. | Can be longer, especially for complex separations requiring gradient elution. |
| Instrumentation | Widely available and relatively cost-effective. | Versatile instrumentation with a wide range of detectors. |
| Potential Issues | Incomplete derivatization can lead to inaccurate quantification.[1] | Co-elution with other sample components can be a challenge. |
Experimental Protocols
Gas Chromatography (GC) with Silylation Derivatization
This method involves the chemical modification of the hydroxyl groups of the heptanetriol isomers to form more volatile trimethylsilyl (B98337) (TMS) ethers, which are then analyzed by GC.
1. Sample Preparation and Derivatization:
-
Sample Solution: Prepare a 1 mg/mL solution of the this compound sample in a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile).
-
Derivatization Reagent: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: To 100 µL of the sample solution, add 100 µL of the BSTFA + 1% TMCS reagent. Cap the vial tightly and heat at 70°C for 30 minutes. Allow the reaction mixture to cool to room temperature before injection.
2. GC-FID Conditions:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar stationary phase column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the derivatized isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
3. Data Analysis:
-
Identify the peaks corresponding to the TMS-derivatives of this compound and its isomers based on their retention times, confirmed with standard injections.
-
Calculate the isomeric purity by determining the relative peak areas.
High-Performance Liquid Chromatography (HPLC)
This method allows for the direct analysis of this compound and its isomers without the need for derivatization, utilizing a hydrophilic interaction liquid chromatography (HILIC) column.
1. Sample Preparation:
-
Sample Solution: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC-RID Conditions:
-
Instrument: HPLC system with a Refractive Index Detector (RID).
-
Column: HILIC column (e.g., an amino-propyl stationary phase, 250 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Identify the peaks of this compound and its isomers based on their retention times, confirmed with standard injections.
-
Determine the isomeric purity by calculating the relative peak areas.
Mandatory Visualizations
Data Presentation
The following tables present hypothetical, yet representative, data for the analysis of a this compound sample containing two positional isomers as impurities.
Table 1: GC-FID Analysis of Derivatized Heptanetriol Isomers
| Compound (as TMS-ether) | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| Isomer 1 (e.g., 1,2,3-Heptanetriol) | 12.5 | 2.1 | - |
| Isomer 2 (e.g., 1,3,5-Heptanetriol) | 13.2 | 1.5 | 2.8 |
| This compound | 14.0 | 96.4 | 3.5 |
Table 2: HPLC-RID Analysis of Heptanetriol Isomers
| Compound | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| Isomer 1 (e.g., 1,2,3-Heptanetriol) | 8.2 | 2.2 | - |
| Isomer 2 (e.g., 1,3,5-Heptanetriol) | 9.5 | 1.6 | 2.1 |
| This compound | 11.1 | 96.2 | 2.5 |
Conclusion
Both Gas Chromatography, following derivatization, and High-Performance Liquid Chromatography are powerful techniques for the isomeric purity analysis of this compound.
-
GC-FID offers high sensitivity and excellent resolution, making it a strong choice for detecting and quantifying trace isomeric impurities. However, the requirement for derivatization adds complexity to the sample preparation process.
-
HPLC-RID provides a more direct method of analysis without the need for derivatization, simplifying the workflow. While the sensitivity of RID may be lower than FID, it is often sufficient for purity assessments where isomers are present at levels detectable by this technique.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the expected levels of impurities, the complexity of the sample matrix, and the desired sample throughput. Method validation should always be performed to ensure accuracy, precision, and reliability for the intended application.
References
Safety Operating Guide
Navigating the Disposal of 1,4,7-Heptanetriol: A Guide to Safe and Compliant Practices
Immediate Safety Considerations
Before proceeding with disposal, it is imperative to handle 1,4,7-Heptanetriol with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound, like most laboratory chemicals, is regulated and must not be discharged into the regular trash or sewer system.[1] The following steps outline the necessary procedures for its safe disposal:
-
Waste Identification and Classification:
-
Treat this compound as a hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.
-
Based on general chemical properties, it should be considered a non-halogenated organic waste.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
The container must be in good condition, with a secure screw-on cap.[2] Do not use containers with corks or parafilm as primary seals.[2]
-
Ensure the container is clean and dry before adding waste.
-
-
Labeling:
-
Properly label the waste container immediately upon the first addition of waste.
-
The label must include the words "Hazardous Waste."[1]
-
Clearly write the full chemical name, "this compound," and its concentration if in a solution. Avoid abbreviations or chemical formulas.[1]
-
Include the date of waste accumulation and the name and contact information of the principal investigator or responsible personnel.[1]
-
-
Storage:
-
Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.[2]
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.[1]
-
Utilize secondary containment, such as a larger, chemically resistant bin or tray, to capture any potential leaks.[2]
-
-
Disposal Request and Pickup:
-
Once the container is full or has reached the storage time limit set by your institution (often 90 days), arrange for its disposal through your EHS department.[2]
-
Complete any required waste pickup forms, accurately listing the contents of the container.[1]
-
Do not mix different waste streams in the same container without consulting your EHS department.
-
Quantitative Data for Hazardous Waste Classification
In the absence of specific data for this compound, a conservative approach to waste classification is necessary. The following table provides a summary of potentially applicable U.S. Environmental Protection Agency (EPA) hazardous waste codes for non-halogenated organic compounds. Your EHS department will make the final determination.
| Waste Code | Description | Rationale for Potential Applicability |
| D001 | Ignitable waste | While the flashpoint of this compound is not readily available, many organic compounds are flammable.[3][4] |
| F003 | Spent non-halogenated solvents | If this compound is used as a solvent and becomes spent, this code may apply.[3][4] |
| F005 | Spent non-halogenated solvents containing toxic constituents | This would apply if the waste mixture contains other specific toxic solvents.[3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific safety and disposal protocols provided by your institution's Environmental Health and Safety department before handling or disposing of any chemical waste. A thorough risk assessment should be conducted by qualified personnel.
References
Essential Safety and Logistical Guidance for Handling 1,4,7-Heptanetriol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of 1,4,7-Heptanetriol, including personal protective equipment (PPE), operational procedures, and disposal plans. The following information is primarily derived from the Safety Data Sheet (SDS) for the closely related isomer, 1,2,3-Heptanetriol, and established general laboratory safety protocols. A thorough risk assessment should be conducted before handling this chemical.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Tight sealing safety goggles or a face shield. | Protects against splashes and potential eye irritation.[1] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing to prevent skin exposure. | Prevents direct contact with the skin, which can cause irritation.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when working in areas with inadequate ventilation, if exposure limits are exceeded, or if irritation is experienced.[1] |
Operational Plan: Safe Handling and Storage
Adherence to proper operational procedures is crucial for maintaining a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating the substance or when aerosols may be generated.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.
-
Dispensing: Avoid direct contact with skin, eyes, and clothing.[1] Prevent the generation of dust or aerosols.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]
Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
-
Do not dispose of down the drain.
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
